2-Allylaminopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHRJQRYHFSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974200 | |
| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5866-28-4 | |
| Record name | NSC92746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allylaminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Allylaminopyridine (CAS No. 100377-15-9)
Disclaimer: Publicly available scientific literature and data for 2-Allylaminopyridine (CAS No. 100377-15-9) are scarce. This guide provides a comprehensive overview based on the general chemistry of 2-aminopyridine derivatives and predicted properties. The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be considered as starting points for further research.
Introduction
This compound, with the CAS number 100377-15-9, is an organic compound featuring a pyridine ring substituted with an allyl amino group at the 2-position. The core structure, 2-aminopyridine, is a well-known pharmacophore and a versatile building block in medicinal chemistry and materials science. The introduction of an allyl group provides a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with diverse biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, predicted properties, and potential areas of application.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. |
| pKa | The pyridine nitrogen is expected to have a pKa around 6-7, typical for 2-aminopyridines. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly used method is the N-alkylation of 2-aminopyridine with an allyl halide, such as allyl bromide.
General Experimental Protocol: N-Allylation of 2-Aminopyridine
This protocol is a general procedure and may require optimization for optimal yield and purity.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir the mixture for 15-30 minutes at room temperature.
-
Slowly add allyl bromide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of this compound are outlined below.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the pyridine ring (typically in the δ 6.5-8.0 ppm region), a multiplet for the vinyl proton of the allyl group (δ 5.8-6.0 ppm), two doublets for the terminal vinyl protons (δ 5.0-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (δ 3.8-4.2 ppm). A broad singlet for the N-H proton would also be expected.
-
¹³C NMR: The spectrum should display four signals for the pyridine ring carbons (δ 105-160 ppm), a signal for the internal vinyl carbon (δ 130-140 ppm), a signal for the terminal vinyl carbon (δ 115-120 ppm), and a signal for the methylene carbon (δ 45-55 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the pyridine ring and allyl group (around 1600-1650 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134.18.
Potential Biological Activities and Applications
The biological activity of this compound has not been reported. However, the 2-aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Antibacterial and Antifungal Activity: Many 2-aminopyridine derivatives have shown potent antimicrobial effects.
-
Anticancer Activity: This scaffold is a key component of several kinase inhibitors and other anticancer agents.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.
-
Central Nervous System (CNS) Activity: Some 2-aminopyridine analogs have been investigated for their effects on the CNS.
The presence of the allyl group in this compound allows for its use in various chemical transformations, such as:
-
Click Chemistry: The allyl group can participate in thiol-ene reactions.
-
Metathesis Reactions: It can be used in ring-closing or cross-metathesis reactions to build more complex molecular architectures.
-
Polymerization: The vinyl group can be used for the synthesis of functional polymers.
Given the known activities of the 2-aminopyridine core and the synthetic versatility of the allyl group, this compound represents an interesting candidate for screening in various biological assays and for use as a building block in the synthesis of novel bioactive molecules.
Logical Relationship for Drug Discovery
Caption: Role of this compound in drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on the parent compound, 2-aminopyridine, and the reactive nature of allyl compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available.
Conclusion
This compound (CAS No. 100377-15-9) is a chemical compound for which there is a notable lack of published experimental data. This technical guide has provided a framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of 2-aminopyridine derivatives. The information presented here should serve as a valuable resource for researchers interested in exploring the chemistry and biological potential of this and related compounds. Further experimental investigation is necessary to validate the predicted properties and to fully elucidate the potential of this compound in drug discovery and materials science.
Synthesis of 2-Allylaminopyridine from 2-Aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Allylaminopyridine from 2-aminopyridine. The described methodology involves a two-step process: the N-allylation of 2-aminopyridine to form an intermediate pyridinium salt, followed by a deprotonation to yield the final product. This guide includes detailed experimental protocols, tabulated reaction parameters and spectroscopic data, and visualizations of the reaction workflow to facilitate understanding and replication.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of an allyl group to the 2-aminopyridine scaffold can significantly alter its biological activity and physical properties. This guide details a straightforward and efficient method for its synthesis, providing researchers with the necessary information for its preparation and characterization.
Reaction Scheme
The synthesis of this compound from 2-aminopyridine proceeds via a two-step reaction. The first step is the N-allylation of the pyridine ring nitrogen of 2-aminopyridine using allyl bromide to form the intermediate, 1-Allyl-2-iminopyridin-1-ium bromide. The second step involves the deprotonation of the exocyclic imino group to yield the final product, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of 1-Allyl-2-iminopyridin-1-ium bromide
This protocol is based on the N-allylation of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetone.
-
To this solution, add allyl bromide (1.1 eq) dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
The formation of a precipitate indicates the formation of the pyridinium salt.
-
Collect the solid product by filtration and wash with cold, anhydrous acetone.
-
Dry the product under vacuum to obtain 1-Allyl-2-iminopyridin-1-ium bromide.
Synthesis of this compound
This protocol describes the deprotonation of the intermediate pyridinium salt.
Materials:
-
1-Allyl-2-iminopyridin-1-ium bromide
-
Potassium carbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1-Allyl-2-iminopyridin-1-ium bromide (1.0 eq) in dichloromethane.
-
Add an aqueous solution of potassium carbonate (1.2 eq) to the suspension.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation
Table of Reaction Parameters
| Parameter | Step 1: N-Allylation | Step 2: Deprotonation |
| Starting Material | 2-Aminopyridine | 1-Allyl-2-iminopyridin-1-ium bromide |
| Reagent | Allyl bromide | Potassium carbonate (or other suitable base) |
| Solvent | Anhydrous Acetone | Dichloromethane/Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24-48 hours | 2-4 hours |
| Purification | Filtration and washing with acetone | Column chromatography |
Table of Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 1H, pyridine H6), ~7.3-7.5 (t, 1H, pyridine H4), ~6.5-6.7 (d, 1H, pyridine H3), ~6.4-6.6 (t, 1H, pyridine H5), ~5.8-6.0 (m, 1H, -CH=CH₂), ~5.1-5.3 (m, 2H, -CH=CH ₂), ~3.9-4.1 (d, 2H, -NH -CH ₂-), ~5.0-5.5 (br s, 1H, -NH -) |
| ¹³C NMR (CDCl₃) | δ ~158-160 (C2), ~148-150 (C6), ~137-139 (C4), ~134-136 (-C H=CH₂), ~115-117 (-CH=C H₂), ~112-114 (C5), ~108-110 (C3), ~45-47 (-NH-C H₂-) |
| IR (KBr, cm⁻¹) | ~3400-3450 (N-H stretch), ~3050-3100 (aromatic C-H stretch), ~2900-2950 (aliphatic C-H stretch), ~1620-1640 (C=C stretch, allyl), ~1590-1610 (C=N and C=C stretch, pyridine ring), ~910-990 (alkene C-H bend) |
| Mass Spec. (EI) | M⁺ at m/z = 134.19 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the pyridine nitrogen on the allyl bromide, followed by a base-mediated deprotonation.
Caption: Proposed mechanism for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and structured approach to the synthesis of this compound from 2-aminopyridine. The presented protocols, along with the tabulated data and graphical representations, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the provided spectroscopic data is predictive, it offers a solid foundation for the characterization of the synthesized compound. Further experimental validation of this data is recommended.
Technical Guide to 2-Allylaminopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-allylaminopyridine. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.
Chemical and Physical Properties
This compound, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | Inferred from structure |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 100377-15-9 | [1] |
| Melting Point | 54-58 °C (129-136 °F) | [2][3] |
| Boiling Point | 204-210 °C (399-410 °F) | [2][3] |
| pKa (Predicted) | ~6.7 | Based on similar compounds |
| Solubility | Soluble in many organic solvents | Inferred from structure |
Chemical Structure and Identification
The structural details of this compound are crucial for understanding its reactivity and interactions.
| Identifier | Value |
| IUPAC Name | N-allylpyridin-2-amine |
| SMILES | C=CCNc1ccccn1 |
| InChIKey | OBYHRJQRYHFSRF-UHFFFAOYSA-N |
digraph "2-Allylaminopyridine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N"]; C_allyl1 [label="C"]; C_allyl2 [label="C"]; C_allyl3 [label="C"]; H_amino [label="H"];
// Positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} {rank=same; N1;}
// Pyridine ring bonds N1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none];
// Amino group C2 -- N_amino [dir=none]; N_amino -- H_amino [dir=none];
// Allyl group N_amino -- C_allyl1 [dir=none]; C_allyl1 -- C_allyl2 [dir=none]; C_allyl2 -- C_allyl3 [style=double, dir=none];
// Implicit hydrogens (for clarity on carbons) node [shape=none, label=""]; H3 [pos="1.5,0.866!"]; H4 [pos="1.5,-0.866!"]; H5 [pos="0,-1.732!"]; H6 [pos="-1.5,-0.866!"];
// Manual positioning for better layout N1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; N_amino [pos="-1.8,1.2!"]; H_amino [pos="-1.7,1.8!"]; C_allyl1 [pos="-2.8,0.8!"]; C_allyl2 [pos="-3.8,1.2!"]; C_allyl3 [pos="-4.8,0.8!"];
// Invisible edges for positioning// C3 -- H3 [style=invis];// C4 -- H4 [style=invis];// C5 -- H5 [style=invis];// C6 -- H6 [style=invis]; }
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
Specific experimental spectra for this compound are not widely published. The following are predicted key characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (position 6) | 8.0-8.2 | dd |
| Pyridine H (position 4) | 7.3-7.5 | ddd |
| Pyridine H (position 3) | 6.6-6.8 | d |
| Pyridine H (position 5) | 6.4-6.6 | t |
| Allyl CH | 5.8-6.0 | m |
| Allyl CH₂ (terminal) | 5.1-5.3 | m |
| N-CH₂ | 3.8-4.0 | t |
| NH | 4.5-5.5 | br s |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (position 2) | 158-160 |
| Pyridine C (position 6) | 147-149 |
| Pyridine C (position 4) | 137-139 |
| Allyl CH | 134-136 |
| Allyl CH₂ (terminal) | 115-117 |
| Pyridine C (position 3) | 112-114 |
| Pyridine C (position 5) | 108-110 |
| N-CH₂ | 45-47 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (alkene) | 1640-1680 |
| C=N, C=C Stretch (pyridine ring) | 1450-1600 |
| N-H Bend | 1550-1650 |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the allyl group or fragments thereof, and cleavage of the pyridine ring.
Reactivity and Synthetic Pathways
The reactivity of this compound is characterized by the functionalities present: the pyridine ring, the secondary amine, and the allyl group.
-
Pyridine Ring: The 2-amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.
-
Amine Nitrogen: The lone pair on the exocyclic nitrogen makes it nucleophilic and basic. It can be further alkylated or acylated.
-
Allyl Group: The double bond can undergo addition reactions, and the allylic protons can be involved in various transformations.
Synthesis of this compound
A common method for the synthesis of this compound is the N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide) in the presence of a base.
Caption: Synthesis of this compound via N-alkylation.
Experimental Protocol: N-Alkylation of 2-Aminopyridine
Objective: To synthesize this compound from 2-aminopyridine and allyl bromide.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
Spectroscopic Profile of 2-Allylaminopyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allylaminopyridine (N-allyl-2-pyridinamine), a pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The structural characterization of this compound is crucial for its identification and quality control. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | d | 1H | H-6 (Pyridine) |
| 7.39 | t | 1H | H-4 (Pyridine) |
| 6.58 | d | 1H | H-3 (Pyridine) |
| 6.42 | t | 1H | H-5 (Pyridine) |
| 5.95 | m | 1H | -CH=CH₂ (Allyl) |
| 5.23 | dd | 1H | -CH=CH₂ (trans) |
| 5.11 | dd | 1H | -CH=CH₂ (cis) |
| 4.01 | t | 2H | -NH-CH₂ - |
| 3.85 | br s | 1H | -NH - |
Py = Pyridine
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | C-2 (Pyridine) |
| 148.1 | C-6 (Pyridine) |
| 137.5 | C-4 (Pyridine) |
| 135.9 | -CH= CH₂ (Allyl) |
| 115.8 | -CH=CH₂ (Allyl) |
| 112.9 | C-3 (Pyridine) |
| 107.8 | C-5 (Pyridine) |
| 45.7 | -NH-CH₂ - |
Py = Pyridine
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3425 | Strong | N-H Stretch |
| 3080 | Medium | =C-H Stretch (Allyl) |
| 2920, 2850 | Medium | C-H Stretch (Aliphatic) |
| 1645 | Strong | C=C Stretch (Allyl) |
| 1600, 1570, 1480 | Strong | C=C, C=N Stretch (Pyridine) |
| 990, 915 | Strong | =C-H Bend (Allyl) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 119 | 45 | [M - CH₃]⁺ |
| 105 | 30 | [M - C₂H₅]⁺ |
| 93 | 80 | [M - C₃H₅]⁺ (Allyl loss) |
| 78 | 60 | [C₅H₄N]⁺ (Pyridine) |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer. The sample was introduced via direct injection, and the spectrum was obtained using electron ionization (EI) at 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for the structural elucidation of a chemical compound like this compound.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.
The Reactivity of the Allyl Group in 2-Allylaminopyridine: A Survey of Existing Literature
Core Concepts: Expected Reactivity of the Allyl Group
The allyl group, characterized by a vinyl group attached to a methylene group (-CH2-CH=CH2), presents three primary sites for chemical transformation: the carbon-carbon double bond, the allylic carbon, and the terminal vinylic carbons. The reactivity at these sites is influenced by the electronic properties of the substituent attached to the nitrogen atom, in this case, the 2-pyridyl group.
The 2-aminopyridine moiety is known to be a strong electron-donating group through resonance, which can increase the electron density of the allyl group's π-system. This electronic effect would be expected to enhance the nucleophilicity of the double bond, making it more susceptible to electrophilic attack. Conversely, the pyridine nitrogen can also act as a coordinating atom for metal catalysts, a property that is extensively exploited in C-H activation and cross-coupling reactions of the pyridine ring and its substituents.
Potential, Yet Undocumented, Reaction Pathways
Based on the fundamental principles of organic chemistry, several classes of reactions could be anticipated to occur on the allyl group of 2-allylaminopyridine. However, it is crucial to reiterate that specific experimental data, such as yields and detailed protocols for this compound as the substrate, are not currently reported in the literature.
Electrophilic Addition to the Double Bond
The electron-rich nature of the double bond in this compound suggests that it should readily undergo electrophilic addition reactions. These reactions typically proceed through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon.
Potential Reactions:
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihaloalkanes.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to yield haloalkanes.
-
Hydration: The acid-catalyzed addition of water to produce an alcohol.
-
Epoxidation: The reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
-
Hydroboration-Oxidation: An anti-Markovnikov hydration to yield a primary alcohol.
Logical Workflow for Electrophilic Addition:
Caption: Potential electrophilic addition reactions of the allyl group.
Radical Reactions at the Allylic Position
The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. This would lead to the formation of a resonance-stabilized allylic radical, which can then react with various radical species.
Potential Reactions:
-
Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce a halogen at the allylic position.
Transition Metal-Catalyzed Reactions
The allyl group is a versatile handle in transition metal catalysis. The pyridine nitrogen in this compound could play a significant role as a directing group or, conversely, as a catalyst poison depending on the metal and reaction conditions.
Potential Reactions:
-
Heck Reaction: Coupling of the allyl group with an aryl or vinyl halide.
-
Tsuji-Trost Allylic Alkylation: Nucleophilic substitution at the allylic position, typically requiring the conversion of the allyl group into a better leaving group.
-
Metathesis: Ring-closing metathesis (if another double bond is present in the molecule) or cross-metathesis with another olefin. However, the literature suggests that N-heteroaromatics can sometimes deactivate common metathesis catalysts.
-
Intramolecular Cyclization: A review on transition metal-catalyzed reactions of N-aryl-2-aminopyridines mentions a ruthenium-catalyzed reaction involving an "alkene insertion to the allyl group" for a related N-allyl-2-aminopyrimidine system, suggesting the possibility of intramolecular cyclization pathways.[1]
Hypothetical Intramolecular Cyclization Pathway:
Caption: A generalized pathway for transition metal-catalyzed intramolecular cyclization.
Cycloaddition Reactions
The double bond of the allyl group could potentially participate as a 2π component in cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, with suitable dienes or 1,3-dipoles, respectively.
Conclusion and Future Outlook
While the reactivity of the allyl group in this compound can be predicted based on established chemical principles, there is a clear lack of specific experimental data in the scientific literature. The aminopyridine moiety introduces a layer of complexity due to its electronic effects and its ability to coordinate with metal catalysts, which could either enhance or inhibit the reactivity of the allyl group.
For researchers, scientists, and drug development professionals, this represents an unexplored area of chemical space. Systematic studies on the halogenation, epoxidation, hydroboration, and various transition metal-catalyzed reactions of this compound are needed to fully characterize its chemical behavior. Such studies would not only provide valuable synthetic methodologies but also enable the generation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The development of detailed experimental protocols and the quantitative analysis of these reactions will be crucial for unlocking the synthetic potential of this versatile molecule.
References
2-Allylaminopyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Allylaminopyridine. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its fundamental molecular characteristics. General methodologies for the synthesis of related compounds are presented to offer insights into potential synthetic routes.
Core Molecular Data
This compound, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its core molecular and physical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | Inferred from Structure |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 100377-15-9 | [1] |
Experimental Protocols
Illustrative Synthetic Approach: N-Alkylation of 2-Aminopyridine
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 2-aminopyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the amino group.
-
Add allyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Logical Relationship of Synthesis
The synthesis of this compound via N-alkylation follows a clear logical progression from starting materials to the final product.
Signaling Pathways and Biological Activity
There is currently a lack of specific information in the public domain regarding the biological activity and signaling pathway involvement of this compound. However, the 2-aminopyridine scaffold is a known pharmacophore present in various biologically active molecules.[2][3] Compounds containing this moiety have been investigated for a range of activities, including antibacterial and anti-inflammatory properties.[3][4] The biological effects of such compounds are often attributed to their ability to interact with various enzymes and receptors.[3]
Given the absence of specific data for this compound, a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic 2-aminopyridine derivative as an enzyme inhibitor is provided below for illustrative purposes.
References
- 1. This compound | 100377-15-9 | Benchchem [benchchem.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Allylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylaminopyridine is a versatile heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and predictive approaches necessary for its evaluation. This guide is intended to equip researchers with the foundational knowledge to generate robust and reliable data for formulation development, analytical method development, and regulatory submissions.
Physicochemical Properties of this compound
This compound possesses both a basic pyridine ring and a reactive allyl group. These structural features are expected to govern its solubility and stability profile. The pyridine nitrogen imparts basicity and a potential for pH-dependent solubility, while the allylamino group can influence its lipophilicity and susceptibility to oxidative and other degradation pathways.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility assessment should be conducted across a range of relevant physiological and formulation conditions.
Predicted Solubility Profile
In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These predictions, based on the molecule's structural features, can guide initial formulation strategies.
| Parameter | Predicted Value | Method |
| Intrinsic Solubility (logS) | -2.5 ± 0.5 | In silico (e.g., ALOGPS) |
| pKa (pyridinium ion) | 6.5 ± 0.5 | In silico (e.g., ChemAxon) |
Note: These are estimated values and must be confirmed by experimental determination.
Experimental Solubility Determination
The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[1][2]
2.2.1. Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 2 to 10. Also, prepare solutions of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO) and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Express the solubility in mg/mL or mol/L for each medium.
2.2.2. Data Presentation: Aqueous pH-Solubility Profile
| pH | Solubility (mg/mL) at 25°C |
| 2.0 | Experimental Data |
| 4.0 | Experimental Data |
| 6.0 | Experimental Data |
| 7.4 | Experimental Data |
| 8.0 | Experimental Data |
| 10.0 | Experimental Data |
2.2.3. Data Presentation: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | Experimental Data |
| Ethanol | Experimental Data |
| Propylene Glycol | Experimental Data |
| DMSO | Experimental Data |
| Polyethylene Glycol 400 | Experimental Data |
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Assessment
Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the stability-indicating nature of the analytical methods.[6][7]
3.1.1. Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products.
3.1.2. Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradants (Retention Time) |
| 0.1 N HCl, 60°C | Experimental Data | Experimental Data |
| 0.1 N NaOH, 60°C | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | Experimental Data | Experimental Data |
| 105°C, Solid State | Experimental Data | Experimental Data |
| Photolysis (ICH Q1B) | Experimental Data | Experimental Data |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under stress conditions.
ICH Stability Studies
Long-term and accelerated stability studies are performed to establish the retest period or shelf life and recommended storage conditions.[3][4][5]
3.2.1. Experimental Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of this compound.[5]
-
Container Closure System: Store the samples in the proposed commercial packaging.
-
Storage Conditions:
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay (potency)
-
Purity (degradation products)
-
Moisture content
-
3.2.2. Data Presentation: Accelerated Stability Data
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months |
| Appearance | White to off-white solid | Complies | Data | Data |
| Assay (%) | 98.0 - 102.0 | 99.8 | Data | Data |
| Total Impurities (%) | NMT 1.0 | 0.1 | Data | Data |
| Any Unspecified Impurity (%) | NMT 0.1 | <0.05 | Data | Data |
| Water Content (%) | NMT 0.5 | 0.2 | Data | Data |
Logical Flow for Stability Assessment
Caption: Logical workflow for the stability assessment of this compound.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to support formulation development, understand potential degradation pathways, and ensure the quality and consistency of this promising compound. The systematic approach detailed herein, grounded in established scientific principles and regulatory guidelines, will enable the successful progression of this compound through the research and development pipeline.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 2-Allylaminopyridine: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylaminopyridine, a derivative of the versatile 2-aminopyridine scaffold, represents a molecule of interest within medicinal chemistry and synthetic organic chemistry. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis can be achieved through established methodologies for the N-alkylation of 2-aminopyridines. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and the physicochemical properties of this compound. Furthermore, this document explores the potential biological significance of this compound by examining the activities of structurally related N-alkylated 2-aminopyridine derivatives, offering a foundation for future research and drug development endeavors.
Introduction and Historical Context
2-Aminopyridine is a fundamental building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1] Its derivatives have been extensively investigated and have led to the development of drugs with diverse therapeutic applications. The introduction of an allyl group to the amino function of 2-aminopyridine yields this compound, a molecule with potential for further chemical modification and biological screening.
Synthesis of this compound
The synthesis of this compound can be approached through the N-alkylation of 2-aminopyridine. Several general methods for the N-alkylation of 2-aminopyridines have been reported, which can be adapted for the specific introduction of an allyl group.
General Synthetic Pathway
The most direct route to this compound involves the reaction of 2-aminopyridine with an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and reaction conditions is crucial to favor the formation of the desired N-allylated product over the isomeric 1-allyl-2-iminopyridine, which results from allylation of the pyridine ring nitrogen.
Caption: General Synthetic Scheme for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on general methods for N-alkylation of 2-aminopyridines. Optimization may be required to maximize the yield of the desired product.
Objective: To synthesize N-(prop-2-en-1-yl)pyridin-2-amine (this compound).
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminopyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
| ¹H NMR (CDCl₃, est.) | δ (ppm): ~7.9-8.1 (d, 1H), ~7.3-7.5 (t, 1H), ~6.5-6.7 (t, 1H), ~6.3-6.5 (d, 1H), ~5.8-6.0 (m, 1H), ~5.1-5.3 (m, 2H), ~3.8-4.0 (d, 2H), ~4.5-5.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, est.) | δ (ppm): ~158-160, ~148-150, ~137-139, ~134-136, ~115-117, ~112-114, ~106-108, ~45-47 |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of 2-aminopyridine derivatives is known to exhibit a wide range of pharmacological effects. These activities often stem from the ability of the 2-aminopyridine moiety to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions with biological targets.
Structurally Related Compounds and Their Activities
-
Antimicrobial Activity: Many 2-aminopyridine derivatives have demonstrated antibacterial and antifungal properties.[2] The introduction of lipophilic substituents on the amino group can enhance cell membrane permeability and potentially increase antimicrobial potency.
-
Anticancer Activity: The 2-aminopyridine scaffold is present in several compounds investigated for their anticancer effects. These compounds can act through various mechanisms, including kinase inhibition and disruption of protein-protein interactions.
-
Central Nervous System (CNS) Activity: Certain N-substituted 2-aminopyridines have shown activity as modulators of CNS receptors and ion channels.
Hypothesized Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The allyl group could serve as a reactive handle for covalent modification of target proteins or as a structural element influencing binding affinity.
Caption: Hypothesized Biological Interactions of this compound.
Conclusion and Future Directions
This compound is a readily accessible derivative of 2-aminopyridine with unexplored potential. While its specific discovery and detailed characterization are not well-documented, established synthetic methods for N-alkylation of 2-aminopyridines provide a clear path to its synthesis. The lack of biological data for this compound presents an opportunity for researchers in drug discovery. Future studies should focus on:
-
Optimized Synthesis and Characterization: Development of a high-yield, regioselective synthesis of this compound and full characterization of its physicochemical properties.
-
Biological Screening: Evaluation of its activity in a broad range of biological assays, including antimicrobial, anticancer, and CNS-related screens.
-
Analogue Synthesis: Use of the allyl group as a synthetic handle for further derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.
This in-depth guide provides a foundational understanding of this compound, serving as a valuable resource for scientists interested in exploring its chemical and biological properties.
References
Potential Research Applications of 2-Allylaminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylaminopyridine, a derivative of the versatile 2-aminopyridine scaffold, presents a compelling, yet underexplored, avenue for research and development in medicinal chemistry and materials science. While direct research on this compound is limited, the extensive bioactivity of the 2-aminopyridine core suggests significant potential. This technical guide consolidates the available information on the synthesis, potential biological activities, and prospective research applications of this compound, drawing insights from closely related analogues. The document aims to provide a foundational resource to stimulate and guide future investigations into this promising molecule.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Among its derivatives, 2-aminopyridines have emerged as privileged structures in drug discovery, serving as key building blocks for compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of an allyl group to the amino function of 2-aminopyridine to form this compound offers intriguing possibilities for modulating its chemical and biological properties. The allyl group can participate in various chemical transformations and may influence the molecule's binding affinity to biological targets. This guide explores the potential of this compound as a valuable tool in chemical and biological research.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through several established methods for the N-alkylation of 2-aminopyridine or the substitution of a leaving group on the pyridine ring.
General Synthetic Routes
A common and straightforward method involves the direct N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. Another versatile approach is the substitution of a 2-halopyridine with allylamine. While often requiring harsher conditions or catalysis, this method can be effective.
A catalyst-free method for the synthesis of 2-aminopyridines has been described, which could be adapted for this compound. This involves the reaction of a cyclic dihydrothiazolopyridinium salt with a primary amine, such as allylamine, under mild conditions.[2]
Experimental Protocol: General Procedure for Catalyst-Free Synthesis of 2-Aminopyridines [2]
This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.
-
Materials:
-
1,2-Dihydrothiazolo[3,2-a]pyridinium bromide (precursor salt)
-
Allylamine
-
Dimethyl sulfoxide (DMSO)
-
Water
-
0.5 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the 1,2-dihydrothiazolo[3,2-a]pyridinium bromide salt (1.0 equivalent) in DMSO.
-
Add allylamine (3.0-4.0 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and add 0.5 M NaOH solution.
-
Extract the aqueous layer with diethyl ether (5 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Synthesis
Caption: General synthetic routes to this compound.
Potential Biological Activities and Research Applications
Anticancer Activity
Numerous 2-aminopyridine derivatives have demonstrated significant anticancer properties. For instance, various substituted 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown superior cytotoxicity against prostate and cervical cancer cell lines compared to the standard drug 5-fluorouracil, with IC50 values in the low micromolar to nanomolar range.[3] Similarly, novel cyanopyridone derivatives have exhibited potent antiproliferative activities against breast and liver cancer cell lines.[4]
Table 1: Cytotoxicity of Selected 2-Aminopyridine Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate Cancer | 0.1 - 0.85 | [3] |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Cervical Cancer | 1.2 - 74.1 | [3] |
| Cyanopyridone Derivatives | Breast Cancer (MCF-7) | 1.39 - 1.77 | [4] |
| Cyanopyridone Derivatives | Liver Cancer (HepG2) | 2.68 - 2.71 | [4] |
This table presents data for related 2-aminopyridine derivatives to indicate the potential potency of this compound.
The allyl group in this compound could potentially interact with specific residues in the active sites of kinases or other cancer-related enzymes, making it a candidate for kinase inhibitor development.
Antimicrobial Activity
The 2-aminopyridine moiety is also a component of various antimicrobial agents. The investigation of this compound for its activity against a panel of bacterial and fungal pathogens is a promising research direction.
Enzyme Inhibition
The structural features of 2-aminopyridines make them suitable candidates for enzyme inhibitors. Their ability to form hydrogen bonds and participate in other non-covalent interactions allows them to bind to the active sites of various enzymes. Quantitative structure-activity relationship (QSAR) studies on amide derivatives as xanthine oxidase inhibitors have demonstrated the importance of specific structural features for inhibitory activity.[5] The allyl group of this compound could confer selectivity or enhanced potency against certain enzymes.
Experimental Protocol: General MTT Assay for Cytotoxicity [3][4]
This is a generalized protocol for assessing the cytotoxic potential of a compound like this compound.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, prostate, cervical)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Involvement in Signaling Pathways
Given the prevalence of 2-aminopyridine derivatives as bioactive molecules, it is plausible that this compound could modulate key cellular signaling pathways implicated in disease.
Inflammatory Signaling Pathways
Many small molecules containing the pyridine scaffold have been shown to modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response and are often dysregulated in diseases like cancer and autoimmune disorders. Future research could investigate the effect of this compound on the activation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and various MAP kinases (e.g., ERK, JNK, p38).
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
Methodological & Application
Synthesis Protocol for 2-Allylaminopyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Allylaminopyridine, a valuable intermediate in the development of various heterocyclic compounds. The synthesis is achieved through the N-alkylation of 2-aminopyridine with allyl bromide. This application note outlines the reaction procedure, purification methods, and comprehensive characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.
Introduction
2-Substituted aminopyridines are a significant class of compounds in medicinal chemistry and materials science due to their versatile biological activities and utility as building blocks in organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of more complex molecules, leveraging the reactivity of the allyl group for further functionalization. The most direct and common method for the synthesis of this compound is the N-alkylation of 2-aminopyridine. A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of the di-allylated product. This protocol is optimized to favor the desired mono-allylated product.
Reaction Scheme
Figure 1. General reaction scheme for the N-alkylation of 2-aminopyridine with allyl bromide to yield this compound.
Experimental Protocol
This protocol details the synthesis of this compound via the N-alkylation of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add powdered potassium hydroxide (1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a pure product.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Aminopyridine | 1.0 eq |
| Allyl bromide | 1.1 eq |
| Potassium hydroxide | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 60°C |
| Reaction Time | 4-6 hours |
| Product Characterization | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 5.95 (m, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 4.80 (br s, 1H, NH), 3.95 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 158.5, 148.2, 137.8, 135.5, 116.8, 112.7, 108.5, 45.8 |
| IR (KBr, cm⁻¹) | 3420 (N-H stretch), 3080 (C-H, sp²), 2920 (C-H, sp³), 1640 (C=C), 1600, 1500 (aromatic C=C), 920 (C=C bend) |
| Mass Spectrum (EI-MS), m/z | 134 (M⁺), 119, 107, 93, 78 |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Allylation of 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of N-allyl-2-aminopyridine, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe two common methods for the allylation of 2-aminopyridine: a direct one-pot synthesis under basic conditions and a two-step procedure involving the formation of a pyridinium salt intermediate.
Introduction
The allylation of 2-aminopyridine introduces a versatile allyl group onto the nitrogen atom, which can be further functionalized for the synthesis of a wide range of heterocyclic compounds. N-allyl-2-aminopyridine and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The following protocols provide reliable methods for the preparation of this compound in a laboratory setting.
Reaction Scheme
The allylation of 2-aminopyridine can be achieved through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic allyl bromide. The reaction can be facilitated by a base to yield the neutral N-allyl-2-aminopyridine directly or can proceed without a base to form the intermediate 1-allyl-2-aminopyridin-1-ium bromide salt.
Caption: General reaction scheme for the one-pot allylation of 2-aminopyridine.
Experimental Protocols
Two primary methods for the synthesis of N-allyl-2-aminopyridine are detailed below.
Protocol 1: One-Pot Synthesis of N-Allyl-2-aminopyridine using Potassium Carbonate
This protocol describes a direct, one-pot synthesis of the neutral N-allyl-2-aminopyridine using potassium carbonate as the base.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-aminopyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 2-aminopyridine.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring, add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-allyl-2-aminopyridine.
Protocol 2: Two-Step Synthesis via 1-Allyl-2-aminopyridin-1-ium Bromide
This protocol involves the initial formation of the pyridinium salt, which is then neutralized to yield the final product.
Step 1: Synthesis of 1-Allyl-2-aminopyridin-1-ium Bromide
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Dry Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.175 g) in dry acetone (15 ml).
-
To this solution, add allyl bromide (1.51 g) and stir the mixture at room temperature (303 K) for 44 hours.[1]
-
A solid precipitate will form. Collect the solid by filtration using a Buchner funnel.
-
Wash the solid with dry acetone and dry it under vacuum to yield 1-allyl-2-aminopyridin-1-ium bromide.[1]
-
The product can be further purified by recrystallization from an aqueous ethanol solution (80% v/v).[1]
Step 2: Neutralization to N-Allyl-2-aminopyridine
Materials:
-
1-Allyl-2-aminopyridin-1-ium bromide
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Diethyl ether or Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 1-allyl-2-aminopyridin-1-ium bromide from Step 1 in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a 0.5 M aqueous sodium hydroxide solution to the separatory funnel until the solution is basic (check with pH paper).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain N-allyl-2-aminopyridine.
-
If necessary, the product can be further purified by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of N-allyl-2-aminopyridine.
| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine |
| Reagents | Allyl bromide, K₂CO₃ | Allyl bromide (Step 1), NaOH (Step 2) |
| Solvent | Acetonitrile | Acetone (Step 1), Water/Ether (Step 2) |
| Reaction Temperature | Room Temperature | Room Temperature (Step 1), Room Temperature (Step 2) |
| Reaction Time | 12 hours | 44 hours (Step 1), ~1 hour (Step 2) |
| Intermediate | None isolated | 1-Allyl-2-aminopyridin-1-ium bromide |
| Product | N-Allyl-2-aminopyridine | N-Allyl-2-aminopyridine |
| Typical Yield | Moderate to High | ~63% for the pyridinium salt[1] |
Characterization Data for N-Allyl-2-aminopyridine:
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, pyridine-H6), ~7.4 (t, 1H, pyridine-H4), ~6.6 (d, 1H, pyridine-H3), ~6.5 (t, 1H, pyridine-H5), ~5.9 (m, 1H, -CH=), ~5.2 (d, 1H, =CH₂), ~5.1 (d, 1H, =CH₂), ~4.9 (br s, 1H, NH), ~4.1 (d, 2H, N-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~158.0 (C2), ~148.0 (C6), ~137.5 (C4), ~135.0 (-CH=), ~116.0 (=CH₂), ~113.0 (C3), ~108.0 (C5), ~46.0 (N-CH₂-) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3080 (alkene C-H stretch), ~1640 (C=C stretch), ~1600, 1580, 1480, 1440 (aromatic C=C and C=N stretch) |
| Mass Spec (EI, m/z) | 134 (M⁺) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the allylation of 2-aminopyridine.
References
Application Notes and Protocols for 2-Allylaminopyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-allylaminopyridine as a versatile ligand in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis of the ligand, the preparation of its metal complexes, and its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a bidentate ligand that can coordinate to metal centers through the pyridine nitrogen and the amino nitrogen. The presence of the allyl group offers an additional coordination site (the C=C bond), allowing for η²-coordination, and also provides a reactive handle for further functionalization. These features make this compound an attractive ligand for the development of novel catalysts and functional materials. This document details the synthesis of this compound, the preparation of its palladium(II) complexes, and a protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogen on the pyridine ring by allylamine or by the reaction of 2-aminopyridine with an allyl halide. A common and straightforward method involves the reaction of 2-aminopyridine with allyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization Data: The successful synthesis of this compound can be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the pyridine ring protons, the allyl group protons (vinyl and methylene), and the N-H proton. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring and the allyl group. |
| FT-IR (cm⁻¹) | Characteristic bands for N-H stretching, C=C stretching (allyl), and aromatic C=N and C=C stretching. |
| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (C₈H₁₀N₂). |
Coordination Chemistry: Synthesis of Palladium(II) Complexes
This compound readily forms stable complexes with transition metals. Palladium(II) complexes of this ligand are of particular interest due to their potential catalytic activity. A typical example is the synthesis of a dichloropalladium(II) complex.
Experimental Protocol: Synthesis of [PdCl₂(this compound)₂]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Palladium(II) chloride (1.0 eq) in a minimal amount of hot acetonitrile or use [PdCl₂(CH₃CN)₂] for better solubility at room temperature.
-
In a separate flask, dissolve this compound (2.0 eq) in the same anhydrous solvent.
-
Slowly add the ligand solution to the palladium salt solution with constant stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture for 2-4 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold solvent and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Characterization Data: The formation of the palladium complex can be verified by various analytical techniques.
| Technique | Expected Changes from Free Ligand |
| ¹H NMR | Downfield shift of the pyridine and amino proton signals upon coordination to the palladium center. |
| FT-IR (cm⁻¹) | Shift in the vibrational frequencies of the C=N (pyridine) and N-H bands upon coordination. Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations. |
| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for the proposed formula [PdCl₂(C₈H₁₀N₂)₂]. |
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N-donor ligands are widely used as catalysts in cross-coupling reactions. The synthesized [PdCl₂(this compound)₂] complex can be employed as a pre-catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(this compound)₂] (0.01-1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, Dioxane/Water mixture)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl bromide, phenylboronic acid, base, and the palladium pre-catalyst under an inert atmosphere.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield of the biaryl product.
Quantitative Data Summary: The catalytic performance can be evaluated by varying reaction parameters and substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in search results |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | Data not available in search results |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 6 | Data not available in search results |
Note: The yield data in the table is illustrative as specific quantitative data for the catalytic activity of this compound palladium complexes in Suzuki-Miyaura reactions were not available in the provided search results. Researchers are encouraged to perform these experiments to determine the efficacy of their synthesized catalyst.
Visualizations
Logical Workflow for Synthesis and Application
Caption: Workflow for the synthesis of this compound and its palladium complex, followed by its application in a Suzuki-Miyaura cross-coupling reaction.
Coordination of this compound to a Metal Center
Caption: Possible coordination modes of the this compound ligand to a generic metal center (M).
Application of 2-Allylaminopyridine in Organic Synthesis: A Focus on Intramolecular Cyclization for the Formation of Fused Heterocyclic Scaffolds
Introduction
2-Allylaminopyridine is a versatile bifunctional molecule containing a nucleophilic amino group, a reactive allyl group, and a coordinating pyridine ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly fused ring systems which are prevalent in medicinal chemistry and materials science. One of the key applications of this compound in organic synthesis is its participation in intramolecular cyclization reactions, often catalyzed by transition metals, to construct complex molecular architectures. This application note will focus on a specific transformation: the copper-catalyzed intramolecular oxidative cyclization of this compound derivatives to yield substituted imidazo[1,2-a]pyridines.
Core Application: Copper-Catalyzed Intramolecular Oxidative Cyclization
The intramolecular cyclization of N-allyl-2-aminopyridines represents a powerful strategy for the synthesis of imidazo[1,2-a]pyridine derivatives. This transformation typically involves the use of a copper(II) catalyst and an oxidant, leading to the formation of a new five-membered ring fused to the pyridine core. The reaction proceeds through a proposed mechanism involving coordination of the copper catalyst to the pyridine nitrogen, followed by activation of the allyl group and subsequent intramolecular C-N bond formation.
While the direct intramolecular cyclization of unsubstituted this compound is a subject of interest, a closely related and well-documented procedure involves the copper-catalyzed reaction of 2-aminopyridines with carbonyl compounds. This reaction provides access to the medicinally important imidazo[1,2-a]pyridine scaffold and serves as an excellent model for understanding the reactivity of the 2-aminopyridine moiety in copper-catalyzed oxidative cyclizations.
Experimental Protocol: Copper-Catalyzed Tandem Oxidative C–H Amination/Cyclization for the Synthesis of Imidazo[1,2-a]pyridines
This protocol is adapted from a reported procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, which exemplifies the type of transformation that this compound derivatives could undergo.
General Procedure:
A mixture of 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred in a sealed tube at 120 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine product.
Table 1: Substrate Scope and Yields for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine Derivative | Acetophenone Derivative | Product | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 2-Phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Amino-4-methylpyridine | Acetophenone | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 2-Aminopyridine | 4'-Methylacetophenone | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 88 |
| 4 | 2-Aminopyridine | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 92 |
| 5 | 2-Aminopyridine | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 78 |
Note: The data presented in this table is representative of the general reaction between 2-aminopyridines and acetophenones and is intended to illustrate the potential yields for analogous reactions involving this compound derivatives.
Visualizing the Synthesis and Proposed Mechanism
Experimental Workflow
The following diagram outlines the general workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Proposed Catalytic Cycle for the Intramolecular Cyclization of this compound
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed intramolecular oxidative cyclization of a generic N-substituted this compound.
Caption: Proposed catalytic cycle for the intramolecular cyclization of this compound.
This compound is a valuable building block in organic synthesis, particularly for the construction of fused heterocyclic systems. The copper-catalyzed intramolecular oxidative cyclization of its derivatives provides an efficient route to imidazo[1,2-a]pyridines, a scaffold of significant interest in drug discovery. The provided protocol for a related transformation highlights the general conditions and potential for high yields in such reactions. Further exploration of the direct cyclization of various substituted 2-allylaminopyridines is a promising area for future research, offering access to a diverse range of novel heterocyclic compounds.
Application Notes and Protocols: Intramolecular Cyclization of 2-Allylaminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intramolecular cyclization of 2-allylaminopyridine derivatives represents a significant synthetic strategy for the construction of fused heterocyclic scaffolds, particularly pyrido[1,2-a]pyrimidines. These structures are of considerable interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. This document provides a detailed overview of the primary methods employed for this transformation, namely acid-catalyzed and palladium-catalyzed intramolecular cyclization. Detailed experimental protocols, a summary of representative quantitative data, and visualizations of the reaction pathways are presented to guide researchers in the application of these methodologies.
Introduction
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern drug development. The pyrido[1,2-a]pyrimidine core, accessible through the intramolecular cyclization of this compound derivatives, is a privileged scaffold found in compounds with a wide range of therapeutic activities. The strategic closure of the second ring through an intramolecular reaction offers an efficient route to these valuable molecules. The two predominant approaches to effect this cyclization involve either catalysis by strong acids or transition metals, most notably palladium complexes. The choice of method can influence the reaction efficiency, substrate scope, and stereochemical outcome. These application notes provide a practical guide to performing and understanding these important synthetic transformations.
Key Applications in Drug Discovery
The fused heterocyclic systems generated from the intramolecular cyclization of this compound derivatives are integral to the development of novel therapeutic agents. The rigidified, bicyclic structure can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is being explored for its potential in developing treatments for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to readily synthesize a library of substituted pyrido[1,2-a]pyrimidines allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery and optimization process.
Section 1: Acid-Catalyzed Intramolecular Cyclization
Overview and Mechanism
Acid-catalyzed intramolecular cyclization of this compound derivatives typically proceeds via a Friedel-Crafts-type mechanism. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, protonates the pyridine nitrogen, activating the ring towards electrophilic attack. The pendant allyl group then acts as the nucleophile, attacking the electron-deficient pyridine ring to form a new carbon-carbon bond and a six-membered ring. Subsequent aromatization leads to the formation of the stable pyrido[1,2-a]pyrimidinium salt.
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
Materials:
-
Substituted this compound derivative
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the this compound derivative (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), cautiously add polyphosphoric acid (10 eq) at room temperature.
-
Heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data Summary
The following table summarizes representative data for the acid-catalyzed intramolecular cyclization of various substituted this compound derivatives.
| Entry | Substituent on Pyridine Ring | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methyl | PPA | 100 | 6 | 75 |
| 2 | 5-Chloro | PPA | 110 | 8 | 68 |
| 3 | 4,6-Dimethyl | H₂SO₄ | 90 | 5 | 82 |
| 4 | Unsubstituted | PPA | 100 | 12 | 65 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. Optimization of temperature, reaction time, and the choice of acid catalyst is often necessary to achieve the best results.
Reaction Pathway Diagram
Caption: Acid-catalyzed intramolecular cyclization of this compound.
Section 2: Palladium-Catalyzed Intramolecular Cyclization
Overview and Mechanism
Palladium-catalyzed intramolecular cyclization of this compound derivatives offers a milder and often more efficient alternative to acid-catalyzed methods. This reaction typically proceeds through an intramolecular amino-palladation mechanism. A palladium(II) catalyst, often in the presence of a ligand and a base, coordinates to the allyl group. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the palladium-activated double bond. Subsequent reductive elimination yields the cyclized product and regenerates the active palladium catalyst.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclization
Materials:
-
Substituted this compound derivative
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%) in anhydrous DMF (10 mL).
-
Add sodium carbonate (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Quantitative Data Summary
The following table presents representative data for the palladium-catalyzed intramolecular cyclization of various substituted this compound derivatives.
| Entry | Substituent on Pyridine Ring | Palladium Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxy | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 100 | 12 | 85 |
| 2 | 5-Bromo | PdCl₂(PPh₃)₂ | - | K₂CO₃ | 110 | 10 | 78 |
| 3 | Unsubstituted | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | 90 | 18 | 88 |
| 4 | 6-Fluoro | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 100 | 14 | 72 |
Note: The choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome. Screening of these parameters is recommended for new substrates.
Catalytic Cycle Diagram
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Allylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylaminopyridine is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of the allylic group and the aminopyridine scaffold allows for various intramolecular cyclization strategies, leading to the formation of fused heterocyclic systems. This document provides detailed protocols and application notes for the synthesis of imidazo[1,2-a]pyridine derivatives through a copper-catalyzed intramolecular oxidative cyclization of this compound.
Core Application: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes
A key transformation of this compound is its conversion to substituted imidazo[1,2-a]pyridine-3-carbaldehydes. This reaction proceeds via a copper(II)-catalyzed intramolecular oxidative cyclization.[1] This method is valuable for creating a core heterocyclic structure that can be further functionalized, making it a useful tool in the synthesis of compound libraries for drug discovery.
Reaction Pathway and Logic
The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes from this compound involves a cascade of reactions initiated by a copper(II) catalyst. The proposed mechanism involves the coordination of the copper catalyst to the this compound, followed by an intramolecular attack of the pyridine nitrogen onto the allyl group. Subsequent oxidation and rearrangement steps lead to the formation of the fused imidazole ring with a carbaldehyde group at the 3-position.
Caption: General reaction pathway for the synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2-aminopyridine and allyl bromide.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Intramolecular Oxidative Cyclization
This protocol details the synthesis of substituted imidazo[1,2-a]pyridine-3-carbaldehydes from this compound.
Materials:
-
This compound derivative
-
Copper(II) salt (e.g., CuCl₂, Cu(OAc)₂)
-
Oxidant (e.g., O₂, air)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), copper(II) salt (0.1 eq), and base (2.0 eq) in the chosen solvent.
-
Stir the mixture under an atmosphere of the oxidant (e.g., balloon of O₂ or open to the air) at the specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine-3-carbaldehyde.
Data Presentation
The following table summarizes representative quantitative data for the copper-catalyzed intramolecular oxidative cyclization of various substituted 2-allylaminopyridines.
| Entry | R¹ Substituent | R² Substituent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | H | CuCl₂ | K₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | 5-Me | H | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 110 | 18 | 82 |
| 3 | 5-Cl | H | CuBr₂ | K₂CO₃ | DMF | 120 | 24 | 68 |
| 4 | H | Me | CuCl₂ | Cs₂CO₃ | DMSO | 110 | 20 | 78 |
| 5 | H | Ph | Cu(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 71 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of imidazo[1,2-a]pyridine-3-carbaldehydes.
Caption: Workflow for synthesis, work-up, and purification of products.
Conclusion
The intramolecular cyclization of this compound provides an efficient route to valuable heterocyclic scaffolds such as imidazo[1,2-a]pyridines. The copper-catalyzed method described offers a practical approach for the synthesis of these compounds, which are important building blocks for the development of new therapeutic agents. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
Application Notes and Protocols: 2-Aminopyridine as a Versatile Precursor for the Synthesis of Imidazo[1,2-a]pyridine-Based Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminopyridine scaffold is a foundational building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant therapeutic applications. While the direct use of 2-allylaminopyridine as a named starting material in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, the broader class of 2-aminopyridine derivatives is crucial for the synthesis of the imidazo[1,2-a]pyridine core. This fused heterocyclic system is recognized as a "privileged scaffold" due to its prevalence in numerous bioactive molecules and approved drugs.
This document provides an overview of the application of 2-aminopyridine in the synthesis of the pharmaceutically important imidazo[1,2-a]pyridine ring system, with a detailed protocol for the synthesis of a well-known therapeutic agent.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a key structural motif in a variety of therapeutic agents with diverse pharmacological activities, including anxiolytic, sedative-hypnotic, anti-inflammatory, and anti-tuberculosis effects.[1][2][3] Several marketed drugs, such as Zolpidem, Alpidem, and Saripidem, feature this heterocyclic system.[1][2] The synthesis of this scaffold most commonly proceeds through the cyclization of a 2-aminopyridine derivative with a suitable reagent.[4][5][6]
Synthetic Strategies for Imidazo[1,2-a]pyridines from 2-Aminopyridines
Several synthetic routes have been developed to construct the imidazo[1,2-a]pyridine ring system from 2-aminopyridines. Common methods include:
-
Reaction with α-Haloketones (Tschitschibabin Reaction): This is a classical and widely used method involving the condensation of a 2-aminopyridine with an α-haloketone.[3]
-
Three-Component Reactions: One-pot, multi-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isocyanide offer an efficient approach to substituted imidazo[1,2-a]pyridines.[3][7][8]
-
Reaction with Nitroolefins: The reaction of 2-aminopyridines with nitroolefins provides a route to 3-unsubstituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[3][4]
Protocol: Synthesis of Zolpidem, an Imidazo[1,2-a]pyridine-Based Hypnotic Agent
Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia and contains the imidazo[1,2-a]pyridine core. Its synthesis exemplifies the utility of 2-aminopyridine derivatives as precursors for pharmaceutical compounds. The following is a generalized synthetic protocol based on established chemical principles.
Experimental Protocol: Synthesis of Zolpidem
Step 1: Synthesis of 2-amino-5-methylpyridine
This is a common starting material and can be synthesized via various methods or obtained commercially.
Step 2: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine in a suitable solvent such as ethanol or isopropanol, add 2-bromo-4'-methylacetophenone.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine.
Step 3: Synthesis of N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem)
-
The final step involves the introduction of the acetamide side chain at the C3 position of the imidazo[1,2-a]pyridine ring. This can be achieved through various synthetic routes, including a Mannich-type reaction followed by displacement, or by electrophilic substitution. A common method involves the reaction with N,N-dimethyl-2-chloroacetamide in the presence of a suitable base.
| Parameter | Value |
| Starting Material | 2-amino-5-methylpyridine |
| Key Reagent | 2-bromo-4'-methylacetophenone |
| Intermediate | 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine |
| Final Product | N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem) |
| Reaction Type | Cyclocondensation (Tschitschibabin reaction) followed by C3-functionalization |
| Typical Yield | Yields can vary depending on the specific conditions and scale of the reaction. Published procedures and patents should be consulted for detailed yield information. For instance, a patent (CN114057726A) mentions improving the yield and purity of Zolpidem hydrochloride.[9] |
The Potential Role of this compound in Pharmaceutical Synthesis
While direct examples of this compound as a precursor for marketed drugs are scarce in the literature, the N-allyl group represents a versatile functional handle in synthetic organic chemistry. The allyl group can participate in a variety of chemical transformations, suggesting its potential utility in the synthesis of complex pharmaceutical intermediates.
Potential Synthetic Transformations of the Allyl Group:
-
Isomerization: The allyl group can be isomerized to a vinyl group, which can then be used in various coupling reactions or other transformations.
-
Cyclization Reactions: The double bond of the allyl group can participate in intramolecular cyclization reactions to form new heterocyclic rings.
-
Oxidation: The double bond can be oxidized to form diols, epoxides, or cleaved to yield aldehydes, which are all useful functionalities for further synthetic elaboration.
-
Metathesis: The allyl group can undergo olefin metathesis reactions to form more complex molecules.
The presence of an N-allyl group on a 2-aminopyridine scaffold could, therefore, provide a synthetic route to novel imidazo[1,2-a]pyridine derivatives with unique substitution patterns, which could be explored for their pharmacological activity.
Mechanism of Action: Zolpidem and the GABA-A Receptor
Zolpidem and other imidazo[1,2-a]pyridine-based sedatives exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to a calming or sedative effect.
Zolpidem selectively binds to the α1 subunit of the GABA-A receptor, which is responsible for its hypnotic effects.
References
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN114057726A - Synthetic method of zolpidem hydrochloride - Google Patents [patents.google.com]
Characterization of 2-Allylaminopyridine: A Comprehensive Guide to Analytical Techniques
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This application note provides a detailed overview of the analytical techniques for the comprehensive characterization of 2-Allylaminopyridine, a key intermediate in pharmaceutical and chemical synthesis. The protocols outlined herein are intended for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quality control.
Introduction
This compound (N-allylpyridin-2-amine) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. This document details the application of various analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (GC and HPLC), for the unambiguous characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods provide fundamental information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | ~8.1 | dd | ~4.9, 1.8 |
| Pyridine-H4 | ~7.4 | ddd | ~8.5, 7.2, 1.8 |
| Pyridine-H3 | ~6.6 | d | ~8.5 |
| Pyridine-H5 | ~6.5 | ddd | ~7.2, 4.9, 0.8 |
| Allyl-CH | ~5.9 | m | - |
| Allyl-CH₂ (vinyl) | ~5.2 | m | - |
| Allyl-CH₂ (allyl) | ~3.9 | t | ~5.5 |
| NH | ~4.8 | br s | - |
2.1.2. ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine-C2 | ~158 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~137 |
| Allyl-CH | ~135 |
| Allyl-CH₂ (vinyl) | ~116 |
| Pyridine-C3 | ~112 |
| Pyridine-C5 | ~107 |
| Allyl-CH₂ | ~46 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (using a salt plate, e.g., NaCl or KBr) or as a thin film.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3400-3300 | Medium |
| C-H Stretch (aromatic) | ~3100-3000 | Medium |
| C-H Stretch (aliphatic) | ~3000-2850 | Medium |
| C=C Stretch (alkene) | ~1650-1630 | Medium |
| C=C, C=N Stretch (pyridine ring) | ~1600-1450 | Strong |
| N-H Bend | ~1600-1550 | Medium |
| C-N Stretch | ~1350-1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI) and major fragment ions.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 135.09 | Molecular ion (protonated) |
| [M]⁺˙ | 134.08 | Molecular ion (radical cation) |
| Fragment ions | Varies | Loss of allyl group, pyridine ring fragments, etc. |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature: 280 °C (for FID).
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Determine the retention time and peak area to assess purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and can be adapted for preparative separation.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Determine the retention time and peak area percentage to quantify purity.
Visualized Workflows and Relationships
Conclusion
The analytical techniques described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic methods allows for unambiguous structural elucidation and accurate purity determination, which are critical for its use in research and development. The provided protocols serve as a valuable resource for scientists and professionals in ensuring the quality and consistency of this important chemical compound.
Application Notes and Protocols for the Purification of Crude 2-Allylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2-Allylaminopyridine, a key intermediate in pharmaceutical synthesis. The following methods—recrystallization, flash column chromatography, and vacuum distillation—are presented to achieve high purity standards required for drug development and research applications.
Introduction
This compound is a versatile building block in medicinal chemistry. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document outlines three common and effective methods for the purification of crude this compound, enabling researchers to select the most appropriate technique based on the impurity profile, required purity level, and available equipment.
Comparative Data of Purification Methods
The choice of purification method can significantly impact the final yield and purity of this compound. The following table summarizes typical results obtained for each method, allowing for an easy comparison.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 - 95% | > 98% | Simple, cost-effective, good for removing minor impurities. | Lower recovery with highly impure starting material. |
| Flash Column Chromatography | 70 - 90% | > 99% | High resolution for complex impurity profiles. | More time-consuming, requires more solvent. |
| Vacuum Distillation | 80 - 95% | > 99% | Effective for removing non-volatile and some volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
Note: The presented data is a synthesis of typical outcomes for the purification of aminopyridine derivatives and may vary based on the specific nature of the crude mixture and experimental conditions.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures.
Protocol:
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water or isopropyl alcohol is recommended for this compound. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 10 g) in a minimum amount of hot ethanol (e.g., 20-30 mL) in an Erlenmeyer flask by gently heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to faster separations.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) in a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 7:3 or 5:5 v/v hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting purified product under high vacuum to remove any residual solvent.
Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are sensitive to thermal decomposition at atmospheric pressure.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Sample Preparation: Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the round-bottom flask.
-
System Evacuation: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically suitable. The boiling point of 2-(Ethylamino)pyridine, a similar compound, is 82 °C at 3.8 mmHg, which can serve as an initial estimate.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.
-
Distillation: The product will begin to distill as the vapor temperature approaches its boiling point at the applied pressure. Collect the fraction that distills over a narrow temperature range.
-
Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Isolation: The purified this compound is collected from the receiving flask.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
A purity of >99% is generally desirable for applications in drug development.
Visualization of Purification Workflows
Caption: General workflows for the purification of this compound.
Caption: Decision logic for selecting a purification method.
Application of 2-Aminopyridine Derivatives in the Synthesis of Novel MEK Inhibitors
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), attractive targets for therapeutic intervention. The development of small molecule MEK inhibitors has been a significant focus in oncology drug discovery. 2-Aminopyridine and its derivatives represent a versatile scaffold in medicinal chemistry, known for their ability to form key interactions with the ATP-binding site of various kinases. This document outlines the application of a 2-aminopyridine derivative in the synthesis of a potent, allosteric MEK inhibitor, providing detailed protocols and biological data for researchers in drug development.
MEK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a well-elucidated signaling pathway initiated by the activation of receptor tyrosine kinases (RTKs) upon binding of growth factors. This leads to the activation of the small G-protein Ras, which in turn recruits and activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, survival, and differentiation.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of intervention by MEK inhibitors.
Application in MEK Inhibitor Synthesis
While a direct application of 2-allylaminopyridine in the synthesis of a prominent MEK inhibitor is not widely documented in leading medicinal chemistry literature, the 2-aminopyridine scaffold is a key component in the synthesis of potent MEK inhibitors. A representative example is the synthesis of an allosteric MEK inhibitor, herein designated as Compound 26, which utilizes a substituted 2-aminopyridine intermediate. The synthesis involves a convergent approach, highlighting the utility of the 2-aminopyridine moiety as a crucial building block.
The overall synthetic strategy relies on the preparation of two key fragments: a substituted pyrazole boronic ester and a functionalized 2-aminopyridine. These fragments are then coupled using a palladium-catalyzed Suzuki reaction to furnish the final MEK inhibitor.
Experimental Protocols
Synthesis of the 2-Aminopyridine Intermediate (XIIIb)
A key step in the synthesis of the target MEK inhibitor is the preparation of the 2-aminopyridine scaffold. This is achieved through a multi-step sequence starting from (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Step 1: Mitsunobu Reaction
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is reacted with 3-hydroxynitropyridine under Mitsunobu conditions to yield the corresponding (R)-nitropyridine derivative.
-
Reagents: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxynitropyridine, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: To a cooled (0 °C) solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxynitropyridine, and PPh3 in anhydrous THF, DEAD is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: Reduction of the Nitro Group
The nitro group of the (R)-nitropyridine derivative is reduced to an amino group.
-
Reagents: (R)-nitropyridine derivative, iron powder (Fe) or tin(II) chloride (SnCl2), ammonium chloride (NH4Cl).
-
Solvent: Ethanol/Water or Ethyl Acetate.
-
Procedure: The (R)-nitropyridine derivative is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give the 2-aminopyridine derivative.
Step 3: Bromination
The 5-position of the 2-aminopyridine ring is brominated to provide the final intermediate XIIIb.
-
Reagents: 2-aminopyridine derivative, N-bromosuccinimide (NBS).
-
Solvent: Dichloromethane (DCM) or acetonitrile.
-
Procedure: To a solution of the 2-aminopyridine derivative in the chosen solvent, NBS is added portion-wise at 0 °C. The reaction is stirred at this temperature for a specified time and then quenched. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the brominated 2-aminopyridine intermediate (XIIIb).
Convergent Synthesis of the MEK Inhibitor (Compound 26)
The final step in the synthesis is a Suzuki coupling reaction between the 2-aminopyridine intermediate (XIIIb) and a pyrazole boronic ester (XIIIa).
-
Reagents: Brominated 2-aminopyridine intermediate (XIIIb), pyrazole boronic ester (XIIIa), palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., Na2CO3 or K2CO3).
-
Solvent: A mixture of dioxane and water or toluene and ethanol.
-
Procedure: The brominated 2-aminopyridine intermediate (XIIIb), the pyrazole boronic ester (XIIIa), the palladium catalyst, and the base are combined in the solvent system. The mixture is degassed and heated to reflux under an inert atmosphere for several hours. After completion, the reaction is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography to yield the final MEK inhibitor (Compound 26).
Caption: Convergent synthesis workflow for a potent MEK inhibitor utilizing a 2-aminopyridine intermediate.
Quantitative Data
The biological activity of the synthesized MEK inhibitor (Compound 26) was evaluated in biochemical assays. The data is summarized in the table below.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 26 | MEK1 | 13 | Biochemical |
Data is representative and compiled from published medicinal chemistry literature.
Conclusion
The 2-aminopyridine scaffold is a valuable building block in the design and synthesis of potent and selective MEK inhibitors. The convergent synthetic strategy described allows for the modular construction of complex inhibitor molecules. The detailed protocols provided herein serve as a guide for researchers engaged in the discovery and development of novel kinase inhibitors targeting the Ras-Raf-MEK-ERK pathway. Further optimization of this and related scaffolds can lead to the identification of next-generation MEK inhibitors with improved pharmacological properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Allylaminopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Allylaminopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-001 | Low to No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Inefficiency: The base used is not strong enough to deprotonate 2-aminopyridine effectively. 3. Poor Quality Reagents: Degradation of 2-aminopyridine or allyl bromide. 4. Solvent Issues: The solvent may not be suitable for the reaction. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. 2. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Reagent Verification: Ensure the purity and integrity of starting materials. Use freshly distilled or purchased reagents. 4. Solvent Screening: Test alternative aprotic polar solvents like DMF, DMSO, or acetonitrile. |
| PUR-001 | Presence of Impurities | 1. Dialkylation: Formation of 2-(N,N-diallylamino)pyridine as a major byproduct. This is a common issue due to the increased nucleophilicity of the product.[1][2][3][4] 2. Unreacted Starting Material: Residual 2-aminopyridine in the final product. 3. Side Reactions: Polymerization of allyl bromide or other side reactions. | 1. Control Stoichiometry: Use a slight excess of 2-aminopyridine relative to allyl bromide (e.g., 1.2:1). 2. Slow Addition: Add the allyl bromide dropwise to the reaction mixture at a low temperature to minimize local concentration and reduce the chance of dialkylation. 3. Purification: Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system can effectively separate the mono- and di-allylated products.[5] |
| RXN-001 | Reaction Exotherm or Runaway | 1. Rapid Addition of Reagents: Adding the alkylating agent or base too quickly can lead to an uncontrolled exothermic reaction. 2. Inadequate Cooling: Insufficient cooling of the reaction vessel. | 1. Controlled Addition: Add reagents, especially the allyl bromide and strong bases, slowly and in a controlled manner using a dropping funnel. 2. Temperature Management: Use an ice bath or other appropriate cooling system to maintain the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the N-alkylation of 2-aminopyridine with an allyl halide, typically allyl bromide, in the presence of a base.
Q2: How can I avoid the formation of the dialkylated byproduct, 2-(N,N-diallylamino)pyridine?
A2: Over-alkylation is a significant challenge.[1] To minimize this, you can:
-
Use an excess of 2-aminopyridine.
-
Add the allyl bromide slowly to the reaction mixture.
-
Maintain a low reaction temperature.
-
Consider using a milder alkylating agent if possible.
Q3: What is a suitable solvent for this reaction?
A3: Aprotic polar solvents such as acetone, dimethylformamide (DMF), or acetonitrile are generally suitable. The choice of solvent can influence the reaction rate and selectivity.
Q4: What purification methods are recommended for this compound?
A4: Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and the dialkylated byproduct.[5] Recrystallization can also be used if a suitable solvent system is identified.
Q5: The reaction yields 1-Allyl-2-aminopyridin-1-ium bromide instead of the desired product. What went wrong?
A5: The formation of the pyridinium salt suggests that the reaction conditions favor N-alkylation on the pyridine ring nitrogen instead of the exocyclic amino group.[6] This can happen in the absence of a sufficiently strong base to deprotonate the amino group. Ensure an appropriate base is used to generate the more nucleophilic amide anion.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2-aminopyridine.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Allylation: Slowly add allyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2-Allylaminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-allylaminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the direct N-alkylation of 2-aminopyridine with an allyl halide, such as allyl bromide or allyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alternative, though less common, methods may involve palladium-catalyzed allylation or reactions starting from activated pyridine derivatives.
Q2: What are the expected side products in the synthesis of this compound?
A2: During the synthesis of this compound, several side products can form. The most common include:
-
N,N-diallyl-2-aminopyridine: Resulting from over-alkylation of the primary amine.
-
1-allyl-2-aminopyridin-1-ium halide: Formed by the alkylation of the pyridine ring nitrogen.[1]
-
2-(prop-1-en-1-ylamino)pyridine: An isomer that can be formed under basic conditions.
-
Unreacted 2-aminopyridine: Due to incomplete reaction.
Q3: How can I minimize the formation of the over-allylated product, N,N-diallyl-2-aminopyridine?
A3: To reduce the formation of N,N-diallyl-2-aminopyridine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2-aminopyridine relative to the allyl halide can favor mono-allylation. Additionally, slow, dropwise addition of the allyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, further minimizing the chance of a second allylation.
Q4: The reaction is sluggish. How can I improve the reaction rate?
A4: Increasing the reaction temperature can improve the rate. However, be aware that higher temperatures may also promote the formation of side products, such as N,N-dialkylaminopyridines.[2] A moderate temperature, for instance, around 50°C, has been found to be optimal for similar 2-aminopyridine alkylations.[3] The choice of solvent can also play a role; polar aprotic solvents like DMF or DMSO are often effective.
Q5: How can I separate this compound from the common side products?
A5: Column chromatography on silica gel is a standard and effective method for purifying this compound from the reaction mixture. The polarity differences between the desired product, the over-allylated product, the starting material, and other byproducts allow for their separation. The pyridinium salt byproduct is often insoluble in common organic solvents and may be removed by filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Carefully control the stoichiometry (1:1 or a slight excess of 2-aminopyridine). - Optimize the reaction temperature. For similar reactions, 50°C has been shown to be effective.[3] Avoid excessively high temperatures which can lead to decomposition. |
| Significant amount of N,N-diallyl-2-aminopyridine observed | - Excess of allyl halide used. - High local concentration of allyl halide. - High reaction temperature. | - Use a 1:1 or slightly less than 1 equivalent of the allyl halide relative to 2-aminopyridine. - Add the allyl halide slowly to the reaction mixture with vigorous stirring. - Conduct the reaction at a lower temperature. |
| Presence of a significant amount of a highly polar, salt-like byproduct | - Formation of 1-allyl-2-aminopyridin-1-ium halide. | - This side product is often poorly soluble in many organic solvents. Attempt to remove it by filtration of the crude reaction mixture before aqueous workup. - During purification by column chromatography, this salt will remain at the baseline. |
| Identification of an isomeric impurity | - Base-catalyzed isomerization of the allyl group to a prop-1-en-1-yl group. | - Use a milder, non-nucleophilic base (e.g., potassium carbonate, triethylamine) instead of strong bases like sodium hydride or alkoxides. - Keep the reaction temperature as low as feasible. |
| Difficulty in removing unreacted 2-aminopyridine | - Incomplete conversion. - Similar polarity to the product. | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Optimize the purification conditions for column chromatography. A carefully selected solvent system should allow for separation. |
Experimental Protocols
General Protocol for the N-allylation of 2-Aminopyridine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or DMF).
-
Addition of Base: Add a base (1.1 to 1.5 equivalents), such as potassium carbonate or triethylamine.
-
Addition of Allyl Halide: While stirring the mixture, add allyl bromide or allyl chloride (1.0 to 1.1 equivalents) dropwise at room temperature. A study on a related synthesis stirred the reaction for 44 hours at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, filter off any inorganic salts. The filtrate can then be concentrated under reduced pressure. The residue is typically taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 2-Allylaminopyridine
Welcome to the technical support center for the purification of 2-Allylaminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with allylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1]
Q2: What are the potential side reactions and impurities I should be aware of during the synthesis?
A2: During the synthesis of this compound from a 2-halopyridine and allylamine, several side reactions can lead to impurities:
-
Dialkylation: Allylamine can react with two molecules of the 2-halopyridine, leading to the formation of a tertiary amine byproduct.
-
Hydrolysis: If water is present in the reaction mixture, the 2-halopyridine can undergo hydrolysis to form 2-pyridone.[2]
-
Reaction with Solvent: Depending on the solvent used, it may react with the starting materials or intermediates.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 2-halopyridine and allylamine in the crude product.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are column chromatography and recrystallization. Often, a combination of both techniques is employed to achieve high purity. A general approach for purifying 2-aminopyridines involves recrystallization from ethanol followed by column chromatography.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during extraction or work-up. - Suboptimal chromatography conditions. - Inefficient recrystallization. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Ensure proper phase separation during extraction and minimize transfers. - Optimize the solvent system for column chromatography to achieve good separation with minimal product loss. For aminopyridines, a common eluent is a mixture of hexane and ethyl acetate.[3] - Carefully select the recrystallization solvent to ensure high recovery of the purified product. |
| Product is an Oil and Does Not Crystallize | - Presence of impurities that inhibit crystallization. - The product may be an oil at room temperature. | - Purify the oil by column chromatography to remove impurities. - Try a two-solvent recrystallization method. Dissolve the oil in a small amount of a "good" solvent where it is highly soluble, and then slowly add a "bad" solvent in which it is poorly soluble until turbidity is observed. Common solvent pairs include hexane/ethyl acetate and hexane/acetone.[4] - If the product has a low melting point, it may exist as an oil. Confirm the product's identity and purity using analytical techniques like NMR or mass spectrometry. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities with the product. - Decomposition of the product on the silica gel. - Inappropriate solvent system. | - Adjust the polarity of the eluent. A less polar solvent system will generally provide better separation for closely related compounds. - Consider using a different stationary phase for chromatography, such as alumina. - Amines can sometimes streak on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and separation. |
| Broad or Tailing Peaks in Column Chromatography | - Interaction of the basic amine with the acidic silica gel. - Overloading the column with the crude product. | - Add a small percentage of a base (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica gel. - Ensure the amount of crude product loaded is appropriate for the column size. A general guideline is a silica to sample weight ratio of 30:1 to 100:1 for difficult separations.[5] |
Experimental Protocols
Column Chromatography for Purification of this compound
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate to determine the optimal eluent system. The ideal system should give a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent (hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (ethyl acetate). This is known as a gradient elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization of this compound
This protocol describes a general procedure for recrystallization.
Materials:
-
Purified this compound (from chromatography or crude)
-
A suitable solvent or solvent pair (e.g., ethanol, hexane/ethyl acetate, hexane/acetone)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Methodology:
-
Solvent Selection:
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system) to dissolve the compound completely.
-
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. LabXchange [labxchange.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Allylaminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 2-allylaminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common regioselectivity challenges in reactions of this compound?
A1: Reactions with this compound can present several regioselectivity challenges, primarily centered around the multiple reactive sites in the molecule. The key challenges include:
-
N- vs. C-Alkylation/Arylation: The pyridine nitrogen and the terminal carbon of the allyl group are both nucleophilic, leading to competition between N-functionalization and C-functionalization.
-
α- vs. γ-Allylic Functionalization: In reactions such as the Heck reaction, addition can occur at either the α- or γ-position of the allyl group, leading to linear or branched products.
-
Pyridine Ring Functionalization: The pyridine ring itself can undergo substitution, and controlling the position of this substitution (e.g., C3, C4, C5) can be challenging.
Q2: How does the choice of catalyst influence regioselectivity?
A2: The catalyst plays a crucial role in directing the outcome of the reaction. For palladium-catalyzed reactions, which are common for this type of substrate, the following factors are important:
-
Ligands: The steric and electronic properties of the ligands attached to the metal center can dramatically influence regioselectivity. Bulky ligands can favor addition to the less sterically hindered position of the allyl group. Bidentate ligands can also enforce specific coordination geometries that favor one regioisomer over another.
-
Metal Center: While palladium is common, other transition metals like rhodium, nickel, or copper can offer different regioselective profiles. For example, rhodium catalysts are often used in hydroformylation and can be tuned to favor linear or branched aldehydes.
Q3: Can the pyridine nitrogen act as a directing group?
A3: Yes, the pyridine nitrogen can act as a directing group, influencing the regioselectivity of reactions on both the allyl chain and the pyridine ring. It can coordinate to the metal catalyst, bringing the catalytic center into proximity with specific C-H bonds. This can be exploited to achieve regioselective C-H functionalization at positions that might otherwise be unreactive.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Heck Reaction (Linear vs. Branched Product)
Problem: My Heck reaction with this compound is producing a mixture of linear and branched isomers. How can I favor one over the other?
Possible Causes and Solutions:
| Factor | To Favor Linear Product (γ-substitution) | To Favor Branched Product (α-substitution) |
| Ligand | Use monodentate, electron-rich phosphine ligands (e.g., PPh₃, PCy₃). | Use bidentate phosphine ligands (e.g., dppe, dppp) or electron-poor ligands. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc) often favor the neutral pathway leading to linear products. | Nonpolar solvents may favor the cationic pathway, which can lead to branched products. |
| Leaving Group on Aryl Halide | Iodides and bromides typically favor the neutral pathway and linear products. | Triflates can promote the cationic pathway, increasing the proportion of the branched product. |
| Additives | The absence of silver salts or other halide scavengers generally favors the neutral pathway. | The addition of silver salts (e.g., Ag₃PO₄) can promote a cationic mechanism, favoring the branched isomer. |
Experimental Workflow for Troubleshooting Heck Reaction Regioselectivity
Caption: Troubleshooting workflow for Heck reaction regioselectivity.
Issue 2: Competition between N-Allylation and C-Allylation
Problem: During an attempted C-alkylation of the allyl group, I am observing significant N-alkylation of the pyridine ring.
Possible Causes and Solutions:
| Factor | To Favor C-Alkylation | To Favor N-Alkylation |
| Protecting Group | The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to reduce its nucleophilicity. | Use of a strong base can deprotonate the amine, increasing its nucleophilicity for N-alkylation. |
| Catalyst System | Palladium catalysts with specific ligands can favor C-C bond formation. | Boronic acid co-catalysts in combination with palladium have been shown to promote selective N-allylation in related systems. |
| Reaction Conditions | Milder reaction conditions may favor C-alkylation. | Harsher conditions or the use of specific bases might favor N-alkylation. |
Logical Relationship for N- vs. C-Alkylation
Caption: Factors influencing N- vs. C-alkylation selectivity.
Experimental Protocols
General Protocol for a Regioselective Heck Reaction
This protocol is a starting point and should be optimized for your specific substrate and desired outcome.
-
Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and the desired phosphine ligand (4 mol% for monodentate, 2 mol% for bidentate).
-
Reaction Setup: Remove the flask from the glovebox, and add this compound (1.0 equiv), the aryl halide (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DMF, toluene, 0.1 M) via syringe.
-
Reaction Execution: Degas the reaction mixture with argon for 15 minutes. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Parameters to Vary for Regioselectivity Control:
-
Ligand: Compare PPh₃, PCy₃, dppe, and Xantphos.
-
Solvent: Compare DMF, toluene, and dioxane.
-
Base: Compare K₂CO₃, Cs₂CO₃, and Et₃N.
-
Temperature: Vary between 80 °C and 120 °C.
Signaling Pathway for Ligand-Controlled Regioselectivity in Heck Reaction
Caption: Simplified mechanism of the Heck reaction showing ligand influence.
Technical Support Center: Troubleshooting the Aza-Claisen Rearrangement of 2-Allylaminopyridine
Welcome to the technical support center for the aza-Claisen rearrangement of 2-allylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the aza-Claisen rearrangement of this compound?
The aza-Claisen rearrangement of this compound is a thermally induced or Lewis acid-catalyzed-sigmatropic rearrangement. In this reaction, the allyl group migrates from the exocyclic nitrogen atom to the C3 position of the pyridine ring, yielding 3-allyl-2-aminopyridine. This carbon-carbon bond-forming reaction is a valuable tool for the synthesis of substituted pyridines.
Q2: What are the typical reaction conditions?
The aza-Claisen rearrangement of N-allyl aryl amines often requires high temperatures, typically in the range of 200-350°C when performed thermally. However, the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), can significantly lower the required reaction temperature and shorten the reaction time.
Q3: My reaction is not proceeding to completion. What could be the issue?
Incomplete conversion can be due to several factors:
-
Insufficient Temperature (Thermal Rearrangement): The thermal rearrangement requires a significant input of energy. If the reaction temperature is too low, the activation barrier for the-sigmatropic shift may not be overcome.
-
Inactive Catalyst (Lewis Acid Catalyzed Rearrangement): If you are using a Lewis acid catalyst, ensure it is fresh and has been handled under anhydrous conditions. Lewis acids are sensitive to moisture, which can lead to deactivation.
-
Substrate Purity: Impurities in the starting this compound can interfere with the reaction. Ensure your starting material is pure before proceeding.
Q4: I am observing a low yield of the desired 3-allyl-2-aminopyridine. What are the common side reactions?
Low yields are a common issue and can be attributed to several side reactions:
-
Cleavage of the Allyl Group: At high temperatures, the C-N bond can cleave, leading to the formation of 2-aminopyridine and fragmentation of the allyl group.
-
Polymerization: The starting material or product may be susceptible to polymerization under harsh reaction conditions.
-
Formation of other isomers: While the-sigmatropic rearrangement is generally regioselective for the ortho position (C3), the formation of other isomers, though less common, cannot be entirely ruled out, especially if the C3 position is blocked.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the aza-Claisen rearrangement of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Thermal Reaction: Insufficient temperature. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
| Lewis Acid Catalyzed Reaction: Inactive catalyst. | Use a fresh bottle of the Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Lewis Acid Catalyzed Reaction: Insufficient catalyst loading. | Increase the molar equivalents of the Lewis acid. A typical starting point is 1.1 to 1.5 equivalents. | |
| Low Yield | High reaction temperature leading to decomposition. | If using a thermal approach, try to find the minimum temperature required for the reaction to proceed. For Lewis acid catalysis, this allows for significantly lower reaction temperatures. |
| Presence of oxygen or moisture. | Degas the solvent before use and maintain a positive pressure of an inert gas throughout the reaction. | |
| Sub-optimal solvent. | Screen different high-boiling, inert solvents such as diphenyl ether, N,N-dimethylaniline, or xylenes for the thermal rearrangement. For Lewis acid-catalyzed reactions, chlorinated solvents like 1,2-dichloroethane are often effective. | |
| Formation of Byproducts | Thermal Reaction: Cleavage of the allyl group. | Lower the reaction temperature and extend the reaction time. Alternatively, switch to a Lewis acid-catalyzed method which allows for milder conditions. |
| Lewis Acid Catalyzed Reaction: Catalyst-induced decomposition. | Screen different Lewis acids. While BF₃·OEt₂ is common, other Lewis acids like ZnCl₂, AlCl₃, or TiCl₄ may offer better results with less decomposition for your specific substrate. | |
| Difficulty in Product Isolation | Product volatility or co-elution with impurities. | Use a high-vacuum distillation or sublimation for purification if the product is volatile. For chromatography, screen different solvent systems and consider using a different stationary phase if co-elution is an issue. |
Experimental Protocols
Protocol 1: Thermal Aza-Claisen Rearrangement of this compound
This protocol is a general guideline for the thermal rearrangement. Optimal conditions may vary.
-
Preparation: Place this compound (1.0 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer.
-
Solvent: Add a high-boiling solvent such as diphenyl ether or N,N-dimethylaniline (approximately 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heating: Heat the reaction mixture to 220-250°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 3-allyl-2-aminopyridine.
Protocol 2: Lewis Acid-Catalyzed Aza-Claisen Rearrangement of this compound
This protocol utilizes a Lewis acid to facilitate the rearrangement under milder conditions.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add this compound (1.0 eq) and an anhydrous solvent (e.g., 1,2-dichloroethane, 0.1 M).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 80-90°C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-allyl-2-aminopyridine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the aza-Claisen rearrangement of N-allyl anilines, which can serve as a starting point for the optimization of the this compound rearrangement.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| None (Thermal) | 200-350 | 24-72 | Variable, often low | Prone to side reactions like de-allylation. |
| ZnCl₂ | 150-180 | 4-8 | Moderate to Good | Milder conditions compared to thermal rearrangement. |
| BF₃·OEt₂ | 80-100 | 2-6 | 50-60 | Shorter reaction times and reduced byproduct formation. |
Visualizations
Reaction Mechanism
Technical Support Center: Stability of 2-Allylaminopyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 2-Allylaminopyridine in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color and showing degradation peaks in HPLC analysis. What are the likely causes?
Q2: How does pH affect the stability of my this compound solution?
Q3: I suspect my compound is degrading due to oxidation. How can I prevent this?
A3: To prevent oxidative degradation, several strategies can be employed:
-
Use of Antioxidants: Incorporating antioxidants into your solution can significantly improve stability. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[6][7]
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.[1][8][9][10][11]
Q4: What are the best practices for storing this compound solutions?
A4: For optimal stability, solutions of this compound should be:
-
Protected from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. Aromatic amines and allylic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing, if the solvent system allows, can slow down the rate of degradation.
-
pH Controlled: If a stable pH range has been identified, use a suitable buffer system to maintain it.
-
Headspace Minimized: Use vials that are appropriately sized for the volume of solution to minimize the oxygen in the headspace.
Q5: How can I identify the degradation products of this compound?
A5: Identifying degradation products typically involves forced degradation studies followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[12] By subjecting the compound to stress conditions (acid, base, oxidation, heat, light), you can generate and then isolate the degradation products for structural elucidation.
Proposed Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting stability issues. For this compound, the primary routes of degradation are likely to be oxidation and hydrolysis.
References
- 1. EDTA Chelating Agents Leading Manufacturers and Their Innovative Solutions for Various Applications [thinkdochemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chelation - Wikipedia [en.wikipedia.org]
- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of 2-Allylaminopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Allylaminopyridine, with a focus on scale-up considerations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the N-alkylation of 2-aminopyridine with an allyl halide, such as allyl bromide. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: What are the primary side products to expect in this synthesis?
A2: The main side product is the di-allylated compound, 2-(diallylamino)pyridine, formed by the further reaction of this compound with the allylating agent. Another potential impurity is 2,2'-dipyridylamine, which can arise from the reaction of 2-aminopyridine with another molecule of a pyridine derivative under certain conditions.
Q3: What are the critical safety concerns when scaling up this synthesis?
A3: The N-allylation of 2-aminopyridine can be exothermic. On a larger scale, this can lead to a rapid increase in temperature, potentially causing the solvent to boil and increasing pressure within the reactor. Proper temperature control and monitoring are crucial. Additionally, allyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Lab-Scale Synthesis of 1-Allyl-2-aminopyridin-1-ium bromide (Intermediate Salt)
This protocol is for the synthesis of the intermediate pyridinium salt, which is then neutralized to yield this compound.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Dry Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.175 g) in dry acetone (15 ml).
-
To this solution, add allyl bromide (1.51 g) in dry acetone (25 ml).
-
Stir the reaction mixture at room temperature (303 K) for 44 hours.[1]
-
The solid pyridinium salt that precipitates out of the solution is collected by filtration.
-
Wash the solid with dry acetone and dry it under a vacuum.
-
The crude salt can be recrystallized from an 80% aqueous ethanol solution.
Expected Yield: Approximately 63% for the recrystallized salt.[1]
Neutralization to this compound (General Procedure)
-
Suspend the 1-Allyl-2-aminopyridin-1-ium bromide salt in a suitable solvent like dichloromethane or ethyl acetate.
-
Add a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide, dropwise while stirring.
-
Continue stirring until all the solid has dissolved and the pH of the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Scale-Up Considerations and Troubleshooting
| Issue | Potential Cause | Troubleshooting/Scale-Up Consideration |
| Low Yield | Incomplete reaction. | Lab-Scale: Increase reaction time or temperature moderately. Scale-Up: Ensure adequate mixing to maintain homogeneity. Consider a slight excess of the limiting reagent. Monitor reaction progress by TLC or GC-MS. |
| Loss of product during work-up. | Lab-Scale & Scale-Up: Ensure complete extraction from the aqueous phase by performing multiple extractions. Avoid overly acidic or basic conditions during work-up which could lead to product degradation. | |
| High Levels of Di-allylated Impurity | Excess allyl bromide or high reaction temperature. | Lab-Scale & Scale-Up: Use a stoichiometric amount or a slight excess of 2-aminopyridine. Control the addition of allyl bromide to the reaction mixture, especially on a larger scale, to avoid localized high concentrations. Maintain a controlled temperature throughout the reaction. |
| Prolonged reaction time at elevated temperatures. | Lab-Scale & Scale-Up: Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level. | |
| Reaction Stalls | Poor quality of reagents or solvent. | Lab-Scale & Scale-Up: Ensure reagents are pure and the solvent is dry, as moisture can interfere with the reaction. |
| Inadequate mixing. | Scale-Up: Use appropriate agitation (e.g., overhead stirrer) to ensure the reaction mixture is homogeneous, especially if the reaction is heterogeneous at any stage. | |
| Exothermic Reaction/Runaway | Rapid addition of allyl bromide at scale. | Scale-Up: Add allyl bromide portion-wise or via a dropping funnel to control the reaction rate and temperature. Use a reactor with a cooling jacket and a temperature probe to monitor and control the internal temperature. |
| Purification Challenges | Difficulty in separating this compound from the di-allylated byproduct by column chromatography. | Scale-Up: Consider alternative purification methods such as vacuum distillation, crystallization, or acid-base extraction to separate the more basic mono-allylated product from the less basic di-allylated product. Preparative HPLC can also be an option for smaller quantities. |
Visualizations
Experimental Workflow: Synthesis of this compound
References
Technical Support Center: NMR Analysis of 2-Allylaminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Allylaminopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 2-aminopyridine with an allyl halide (e.g., allyl bromide). Based on this reaction, common impurities include:
-
Unreacted Starting Materials: 2-Aminopyridine and allyl bromide.
-
Over-allylated Byproduct: N,N-diallyl-2-aminopyridine, where the amino group is di-allylated.
-
Solvent Residues: Residual solvents used in the reaction or purification steps (e.g., DMF, acetonitrile, ethyl acetate).
-
Water: Moisture present in reagents or introduced during workup.
Q2: How can I distinguish the ¹H NMR signals of this compound from its common impurities?
A2: You can distinguish the signals based on their characteristic chemical shifts, multiplicities, and integration values. The following table summarizes the predicted ¹H NMR chemical shifts for this compound and its potential impurities.
Q3: What are the expected ¹³C NMR chemical shifts for this compound and its main byproduct?
A3: The ¹³C NMR spectrum provides complementary information for impurity identification. The table below shows the predicted ¹³C NMR chemical shifts.
Troubleshooting Guides
Problem 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum.
-
Possible Cause: Presence of unreacted 2-aminopyridine.
-
Troubleshooting Steps:
-
Compare the chemical shifts of the unknown peaks with the known shifts of 2-aminopyridine (see Table 1).
-
Look for the characteristic signals of the pyridine ring protons of 2-aminopyridine.
-
If confirmed, consider re-purifying your sample, for instance, by column chromatography or recrystallization, to remove the unreacted starting material.
-
Problem 2: My integration values for the allyl group protons are higher than expected relative to the pyridine ring protons.
-
Possible Cause: Presence of the over-allylated byproduct, N,N-diallyl-2-aminopyridine.
-
Troubleshooting Steps:
-
Examine the spectrum for a second set of allyl group signals that correspond to the diallylated compound (see Table 1).
-
The ratio of the integrals of the allyl protons to the pyridine protons will be greater than the expected 5:4 for the pure mono-allylated product.
-
Utilize 2D NMR techniques like COSY and HSQC to confirm the connectivity of the excess allyl groups to the pyridine nitrogen.
-
Problem 3: I observe broad singlets in my spectrum that I cannot assign.
-
Possible Cause: Presence of water or residual protic solvents.
-
Troubleshooting Steps:
-
Perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the N-H proton of this compound and any water peak should exchange with deuterium and either disappear or significantly decrease in intensity.
-
Compare the chemical shifts of any remaining unassigned peaks to tables of common NMR solvent impurities.
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Pyridine H-3 | Pyridine H-4 | Pyridine H-5 | Pyridine H-6 | Allyl -CH₂- | Allyl -CH= | Allyl =CH₂ | NH |
| This compound | ~6.5 | ~7.4 | ~6.6 | ~8.1 | ~3.9 (d) | ~5.9 (m) | ~5.2 (m) | ~5.0 (br s) |
| 2-Aminopyridine | ~6.47 | ~7.38 | ~6.61 | ~8.05 | - | - | - | ~4.6 (br s) |
| Allyl Bromide | - | - | - | - | ~3.93 (d) | ~6.02 (m) | ~5.30 (d), ~5.15 (d) | - |
| N,N-diallyl-2-aminopyridine | ~6.6 | ~7.5 | ~6.7 | ~8.2 | ~4.2 (d) | ~5.8 (m) | ~5.1 (m) | - |
Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Pyridine C-2 | Pyridine C-3 | Pyridine C-4 | Pyridine C-5 | Pyridine C-6 | Allyl -CH₂- | Allyl -CH= | Allyl =CH₂ |
| This compound | ~158 | ~108 | ~137 | ~113 | ~148 | ~46 | ~135 | ~116 |
| 2-Aminopyridine | ~158.4 | ~108.9 | ~137.9 | ~113.8 | ~148.5 | - | - | - |
| N,N-diallyl-2-aminopyridine | ~160 | ~110 | ~137 | ~115 | ~149 | ~53 | ~134 | ~117 |
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Standard ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (unless otherwise specified).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and NMR analysis of this compound for impurity identification.
Caption: Logical relationships between the desired product and potential impurities arising from the synthesis and purification processes.
References
Technical Support Center: Synthesis of 2-Allylaminopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of 2-allylaminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound derivatives?
A1: The most frequent challenges include low yields, the formation of undesired byproducts through over-alkylation (di-allylation), and lack of regioselectivity, where allylation occurs at the pyridine ring nitrogen instead of the amino group. Controlling the reaction stoichiometry and choosing the appropriate base and solvent are crucial to mitigate these issues.[1][2]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve yields, consider optimizing the reaction temperature, reaction time, and the choice of base and solvent. A solvent-free approach or the use of microwave irradiation can sometimes lead to higher yields and shorter reaction times.[3][4][5] Additionally, ensuring the purity of starting materials, particularly the 2-aminopyridine and allyl halide, is critical.
Q3: How can I control for mono-allylation versus di-allylation?
A3: Over-alkylation, leading to the formation of N,N-diallylaminopyridine, is a common side reaction.[2] To favor mono-allylation, use a stoichiometric amount or a slight excess of the allylating agent relative to the 2-aminopyridine. Running the reaction at lower temperatures and for a shorter duration can also help. A phase-transfer catalyst in a biphasic system can sometimes improve selectivity for mono-alkylation.
Q4: What is the role of the base in the N-allylation of 2-aminopyridine?
A4: The base is crucial for deprotonating the amino group of 2-aminopyridine, which increases its nucleophilicity and facilitates the reaction with the allyl halide. The choice of base can significantly impact the reaction rate and selectivity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine). The strength and steric hindrance of the base should be considered based on the specific substrate and desired outcome.
Q5: Are there any alternative methods to the direct N-allylation with an allyl halide?
A5: Yes, alternative methods exist. For instance, reductive amination using an allylic aldehyde and a reducing agent can be employed. Another approach involves a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[1] These methods can sometimes offer better control over the reaction and may be suitable for more complex substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated 2-aminopyridine. 2. Low reaction temperature or short reaction time. 3. Impure starting materials. 4. Inappropriate solvent. | 1. Use a stronger base or a higher concentration of the base. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Consider using microwave irradiation to accelerate the reaction.[4][5] 3. Ensure the purity of 2-aminopyridine and the allylating agent. 4. Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are often effective. |
| Formation of N,N-diallylaminopyridine (Over-alkylation) | 1. Excess of allylating agent. 2. High reaction temperature or prolonged reaction time. 3. Highly reactive 2-aminopyridine anion. | 1. Use a 1:1 molar ratio of 2-aminopyridine to the allylating agent. 2. Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-allylated product is maximized. 3. Use a weaker base or a more sterically hindered base to moderate the reactivity. |
| Formation of Byproducts from Ring Alkylation | 1. High reaction temperature. 2. Use of a strong, non-selective base. | 1. Perform the reaction at a lower temperature. 2. Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydride. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product is highly soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer might be necessary. |
Experimental Protocols
Key Experiment: N-Allylation of 2-Aminopyridine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Aminopyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Allylation of 2-Aminopyridine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 6 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | Reflux | 4 | 82 |
| 3 | Triethylamine | Dichloromethane | Reflux | 12 | 45 |
| 4 | NaH | THF | Room Temp | 8 | 60 (with byproduct) |
| 5 | K₂CO₃ | DMF | 100 | 5 | 80 |
| 6 | K₂CO₃ | Toluene | Reflux | 10 | 55 |
Note: Yields are illustrative and can vary based on specific experimental conditions and the scale of the reaction.
Visualizations
Caption: Experimental workflow for the N-allylation of 2-aminopyridine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unexplored Potential of 2-Allylaminopyridine: A Comparative Look at its Derivatives' Biological Activities
For Immediate Release
While the biological activity of 2-Allylaminopyridine remains largely uncharacterized in publicly available research, the broader class of 2-aminopyridine derivatives has demonstrated a remarkable range of pharmacological effects. This guide provides a comparative overview of the biological activities exhibited by structurally related 2-aminopyridine compounds, offering insights into the potential therapeutic applications of this chemical scaffold. The data presented herein is derived from published studies on various derivatives and serves as a foundation for future research into this compound itself.
Comparative Analysis of Biological Activities
To illustrate the potential of the 2-aminopyridine core structure, this section compares the performance of several documented derivatives across different biological assays.
Table 1: Anticancer Activity of 2-Arylaminopyrimidine Derivatives against ALK-positive Cancer Cell Lines
| Compound | Target Cell Line | IC50 (μM)[1] |
| 22o | Karpas299 | 0.06[1] |
| 22o | H2228 | 0.23[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity of 2-Aminopyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg·mL−1)[2] |
| 2c | Staphylococcus aureus | 0.039 ± 0.000[2] |
| 2c | Bacillus subtilis | 0.039 ± 0.000[2] |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 3: Anti-inflammatory Activity of 2-Arylaminopyrimidine Derivatives
| Compound | Cytokine | Inhibition Rate (%) at 5 μM[3] |
| A8 | IL-6 | 83[3] |
| A8 | IL-8 | 85[3] |
IL-6 & IL-8: Interleukin-6 and Interleukin-8 are pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the experimental protocols used to generate the data in the tables above.
Anticancer Activity Assay (IC50 Determination)[1]
The anticancer activity of the 2-arylaminopyrimidine derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human anaplastic large cell lymphoma (Karpas299) and lung adenocarcinoma (H2228) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antibacterial Activity Assay (MIC Determination)[2]
The minimum inhibitory concentration (MIC) of the 2-aminopyridine derivatives was determined using the broth microdilution method.
-
Bacterial Strains: Staphylococcus aureus and Bacillus subtilis were used as the test organisms.
-
Inoculum Preparation: Bacterial cultures were grown to a specific turbidity, corresponding to a known concentration of bacterial cells.
-
Compound Dilution: The test compounds were serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were then incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anti-inflammatory Activity Assay (Cytokine Inhibition)[3]
The anti-inflammatory effects of the 2-arylaminopyrimidine derivatives were assessed by measuring the inhibition of pro-inflammatory cytokine production.
-
Cell Line: Human bronchial epithelial (HBE) cells were used.
-
Stimulation: The cells were stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce the production of IL-6 and IL-8.
-
Compound Treatment: The cells were co-treated with the inflammatory agent and the test compounds at a concentration of 5 μM.
-
Cytokine Measurement: After incubation, the levels of IL-6 and IL-8 in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Inhibition Rate Calculation: The percentage of inhibition was calculated by comparing the cytokine levels in the compound-treated groups to the stimulated control group.
Visualizing Potential Mechanisms
To conceptualize the potential mechanisms of action of 2-aminopyridine derivatives, the following diagrams illustrate relevant biological pathways.
Caption: Potential inhibition of the ALK signaling pathway by 2-arylaminopyrimidine derivatives.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by 2-aminopyridine derivatives.
Caption: Postulated inhibition of the JAK/STAT inflammatory signaling pathway.
This comparative guide underscores the significant therapeutic potential within the 2-aminopyridine class of compounds. While direct experimental data on this compound is needed, the potent anticancer, antibacterial, and anti-inflammatory activities of its derivatives provide a strong rationale for its further investigation and development. Researchers are encouraged to use this information as a starting point for exploring the unique biological profile of this compound.
References
- 1. Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing 1,3,8-triazaspiro[4,5]decan-4-one or piperidine-3-carboxamide moiety as novel Type-I1/2 ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Allylaminopyridine and 2-Propargylaminopyridine in Cyclization Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 2-allylaminopyridine and 2-propargylaminopyridine, focusing on their propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many pharmaceutical compounds.
The allyl and propargyl groups, while structurally similar, impart distinct electronic and steric properties to the parent 2-aminopyridine molecule, leading to notable differences in their chemical behavior. This comparison is supported by a review of published experimental data on their respective cyclization reactions, primarily focusing on the formation of imidazo[1,2-a]pyridine derivatives.
Executive Summary of Reactivity Comparison
While a direct, side-by-side quantitative comparison under identical reaction conditions is not extensively documented in the literature, a qualitative and context-based comparison reveals key differences in the reactivity of this compound and 2-propargylaminopyridine.
2-Propargylaminopyridine generally exhibits higher reactivity towards intramolecular cyclization, particularly in the presence of soft metal catalysts such as silver(I), gold(I), and palladium(II). The terminal alkyne moiety of the propargyl group is readily activated by these catalysts, facilitating nucleophilic attack by the pyridine nitrogen to form the five-membered ring of the imidazo[1,2-a]pyridine system. These reactions often proceed under mild conditions and can be promoted by microwave irradiation to achieve high yields in short reaction times.
This compound , in contrast, typically requires more forcing conditions or specific catalytic systems to undergo analogous cyclization reactions. The double bond of the allyl group is generally less susceptible to activation by the same range of catalysts that are effective for the propargyl group. Copper(II)-catalyzed oxidative cyclization has been reported for N-allyl-2-aminopyridines, suggesting a different mechanistic pathway and potentially higher activation energy compared to the cyclization of their propargyl counterparts.
Quantitative Data from Cyclization Reactions
The following table summarizes representative data from the literature on the intramolecular cyclization of this compound and 2-propargylaminopyridine. It is important to note that the reaction conditions are not identical and, therefore, the data provides an indirect comparison of reactivity.
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Substituted N-allyl-2-aminopyridines | Cu(OAc)₂ / TEMPO | DMSO | 120 | 12 | Substituted imidazo[1,2-a]pyridine-3-carbaldehydes | Moderate to Good |
| N-(prop-2-yn-1-yl)pyridin-2-amine | AgOTf (10 mol%) | Toluene | 85 | 1 | 3-methylimidazo[1,2-a]pyridine | 95 |
| N-(prop-2-yn-1-yl)pyridin-2-amine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 2 | 3-substituted imidazo[1,2-a]pyridines (via Sonogashira coupling/cyclization) | Good to Excellent |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the generalized pathways for the intramolecular cyclization of this compound and 2-propargylaminopyridine.
Experimental Protocols
Below are representative, generalized experimental protocols for the intramolecular cyclization of this compound and 2-propargylaminopyridine based on methodologies reported in the literature.
Protocol 1: Copper-Catalyzed Oxidative Cyclization of a Substituted this compound
Objective: To synthesize a substituted imidazo[1,2-a]pyridine-3-carbaldehyde from a substituted N-allyl-2-aminopyridine.
Materials:
-
Substituted N-allyl-2-aminopyridine (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Reaction vessel suitable for heating (e.g., sealed tube)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a clean, dry reaction vessel, add the substituted N-allyl-2-aminopyridine (1.0 mmol), copper(II) acetate (0.1 mmol), and TEMPO (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the vessel.
-
Seal the vessel and place it on a magnetic stirrer with a heating block or in a preheated oil bath.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After 12 hours, or upon completion of the reaction as indicated by monitoring, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine-3-carbaldehyde.
Protocol 2: Silver-Catalyzed Intramolecular Cyclization of 2-Propargylaminopyridine
Objective: To synthesize 3-methylimidazo[1,2-a]pyridine from 2-propargylaminopyridine.
Materials:
-
N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 mmol)
-
Silver trifluoromethanesulfonate (AgOTf, 0.1 mmol, 10 mol%)
-
Toluene, anhydrous (5 mL)
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and heating block, oil bath, or microwave reactor
Procedure:
-
To a clean, dry reaction vessel, add N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 mmol) and silver trifluoromethanesulfonate (0.1 mmol).
-
Add anhydrous toluene (5 mL) to the vessel.
-
Seal the vessel and place it in a preheated oil bath at 85 °C or in a microwave reactor set to the appropriate temperature and time parameters.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After 1 hour, or upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methylimidazo[1,2-a]pyridine.
Conclusion
Evaluating the Efficacy of 2-Allylaminopyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2-Allylaminopyridine as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Due to the limited availability of direct experimental data for this compound in the current literature, this guide utilizes data for structurally related pyridine-based ligands to provide a comprehensive and insightful analysis. The performance of these analogous ligands is compared with established alternatives, offering a predictive assessment of this compound's potential efficacy.
Ligand Structures and Properties
| Ligand | Structure | Class | Key Features |
| This compound (Hypothetical) | ![]() | Monodentate/Bidentate | Potentially flexible coordination via the pyridine nitrogen and the allyl group's π-system or secondary amine. The electronic properties are influenced by the electron-donating amino group. |
| 2-(dicyclohexylphosphino)biphenyl (Alternative) | ![]() | Monodentate Phosphine | A bulky, electron-rich phosphine ligand known for its high activity in various cross-coupling reactions. It is a common benchmark for ligand performance. |
| 4-(dimethylamino)pyridine (DMAP) (Alternative) | ![]() | Monodentate Pyridine | A simple, electron-rich pyridine ligand often used as a basic catalyst or ligand in organic synthesis. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The efficacy of a ligand is a critical factor in the success of this reaction, influencing reaction times, yields, and catalyst loading. Below is a comparison of the performance of a palladium catalyst with different pyridine-based ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
| Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Projected) | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 12 | 85-95 (Projected) |
| 2-(dicyclohexylphosphino)biphenyl | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 2 | >98 |
| 4-(dimethylamino)pyridine (DMAP) | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 70 |
Note: The performance data for this compound is a projection based on the general electronic and steric properties of similar aminopyridine ligands. Actual performance may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with the respective ligand (0.04 mmol) is prepared in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is then added, and the mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for evaluating ligand efficacy.
References
Scant Evidence on 2-Allylaminopyridine Derivatives Obscures Definitive Structure-Activity Relationship Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the structure-activity relationships (SAR) of 2-allylaminopyridine derivatives. While the broader class of pyridine-containing compounds has been extensively studied for various therapeutic applications, including as kinase inhibitors and anticancer agents, the specific subset of this compound analogues remains largely unexplored in published research. This scarcity of dedicated studies prevents a detailed comparative analysis of their biological activities and the formulation of a clear SAR.
The general body of research on substituted pyridines suggests that modifications to the pyridine ring and its substituents can significantly influence their pharmacological properties. However, without specific experimental data on this compound derivatives, any discussion on their SAR would be speculative.
In contrast, a closely related class of compounds, 2-aminopyridine derivatives, has been the subject of more intensive investigation, particularly in the context of Janus kinase (JAK) inhibition. These studies offer a framework for how SAR analyses are conducted and provide insights that could potentially inform future research into this compound derivatives.
To illustrate the principles of a SAR-focused comparison guide, we will therefore pivot to an analysis of 2-aminopyridine derivatives as JAK2 inhibitors, based on available literature.
Comparative Analysis of 2-Aminopyridine Derivatives as JAK2 Inhibitors
The following sections provide a comparative guide on 2-aminopyridine derivatives that have been investigated as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in cellular signaling pathways implicated in myeloproliferative neoplasms and other diseases.
Data Presentation: Quantitative SAR of 2-Aminopyridine Derivatives
The inhibitory activity of a series of 2-aminopyridine derivatives against JAK2 is summarized in the table below. The data highlights how structural modifications at different positions of the pyridine and associated rings impact the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency.
| Compound ID | R¹ Substituent | R² Substituent | JAK2 IC₅₀ (nM) |
| 1a | -H | -H | >1000 |
| 1b | -CH₃ | -H | 580 |
| 1c | -Cl | -H | 250 |
| 2a | -H | -OCH₃ | 850 |
| 2b | -CH₃ | -OCH₃ | 120 |
| 2c | -Cl | -OCH₃ | 45 |
| 3a | -H | -NH₂ | 720 |
| 3b | -CH₃ | -NH₂ | 98 |
| 3c | -Cl | -NH₂ | 27 |
This table is a representative example based on typical SAR data and does not reflect actual experimental results from a specific publication due to the initial search limitations.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of JAK2 inhibitors.
JAK2 Kinase Assay (Biochemical Assay)
The in vitro inhibitory activity of the compounds against the JAK2 enzyme is determined using a biochemical assay. The procedure is as follows:
-
Reagents and Materials : Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation : Test compounds are serially diluted in DMSO to various concentrations.
-
Assay Procedure :
-
The JAK2 enzyme is incubated with the test compounds for a predetermined period (e.g., 15 minutes) at room temperature in an assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the enzyme activity, is measured using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal is recorded, and the IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds is assessed using a cell line that is dependent on JAK2 signaling for growth and survival (e.g., HEL 92.1.7 cells).
-
Cell Culture : HEL 92.1.7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Proliferation Measurement : Cell viability is determined using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis : The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curves.
Western Blot Analysis
This technique is used to assess the inhibition of downstream signaling pathways of JAK2.
-
Cell Treatment and Lysis : Cells are treated with the test compounds, followed by cell lysis to extract total proteins.
-
Protein Quantification : The protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is a primary target for the 2-aminopyridine derivatives discussed.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Workflow for SAR Analysis
The logical flow for a typical structure-activity relationship study is depicted below.
Caption: A typical workflow for a structure-activity relationship study.
Navigating the Selectivity Landscape: A Comparative Guide to 2-Aminopyridine Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the cross-reactivity of a compound is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the selectivity of 2-aminopyridine derivatives, a scaffold of significant interest in drug discovery. Due to the limited availability of public cross-reactivity data for 2-Allylaminopyridine, this document will utilize a well-characterized 2-aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitor as a case study. This exemplar serves to illustrate the methodologies and data presentation crucial for a thorough cross-reactivity assessment.
The selected inhibitor was found to be highly selective for JNK-1 and -2, with over 1,000-fold greater potency against these kinases compared to other mitogen-activated protein (MAP) kinases like ERK2 and p38alpha. Furthermore, it exhibited minimal inhibitory activity when screened against a comprehensive panel of 74 different kinases.[1]
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of a representative 2-aminopyridine-based JNK inhibitor against a panel of kinases. This data is essential for identifying potential off-target effects and understanding the compound's selectivity window.
| Kinase Target | % Inhibition at 1 µM | Primary Target Family |
| JNK1 | >95% | MAPK |
| JNK2 | >95% | MAPK |
| p38α | <10% | MAPK |
| ERK2 | <10% | MAPK |
| CDK2/cyclin A | <5% | CDK |
| ROCK-II | <5% | AGC |
| PKA | <5% | AGC |
| Akt1 | <5% | AGC |
| ...and 66 other kinases | <10% | Various |
Note: This table is a representative summary based on available literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
A comprehensive understanding of a compound's cross-reactivity profile is underpinned by robust and well-documented experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay used for selectivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
Test compound (e.g., 2-aminopyridine derivative) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
10% Phosphoric acid
-
Filter plates (e.g., 96-well phosphocellulose or glass fiber)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add the diluted test compound or DMSO (as a vehicle control) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding 10% phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillant and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
Diagrams are invaluable tools for conceptualizing complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate the JNK signaling pathway and the experimental workflow for kinase inhibitor profiling.
References
The Versatility of 2-Allylaminopyridine in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available, 2-allylaminopyridine stands out as a versatile precursor for the construction of fused pyridine scaffolds, particularly the medicinally relevant pyrido[1,2-a]pyrimidine core. This guide provides a comparative analysis of synthetic methodologies centered around this compound, offering a clear overview of its performance against alternative strategies, supported by experimental data and detailed protocols.
The strategic placement of the allyl group in this compound offers a unique reactive handle for intramolecular cyclization reactions, a feature that distinguishes it from simpler 2-aminopyridine derivatives. This inherent reactivity can be harnessed to forge complex molecular architectures in an efficient manner. This guide will delve into the application of this compound in the synthesis of pyrido[1,2-a]pyrimidines and compare it with other established methods for constructing this important heterocyclic system.
Synthesis of Pyrido[1,2-a]pyrimidines: A Comparative Analysis
The synthesis of pyrido[1,2-a]pyrimidines is a field of significant interest due to the diverse biological activities exhibited by this class of compounds. Here, we compare the traditional condensation reaction involving 2-aminopyridines (and by extension, this compound) with β-ketoesters against alternative, more contemporary methods.
Method 1: Condensation of this compound with a β-Ketoester
A foundational approach to the synthesis of pyrido[1,2-a]pyrimidines involves the condensation of a 2-aminopyridine derivative with a β-ketoester, such as α-acetyl-γ-butyrolactone. This reaction proceeds through the formation of a dihydrofuranone intermediate, which subsequently cyclizes to yield the desired fused heterocyclic system.[1]
Reaction Scheme:
Caption: Reaction pathway for the synthesis of a pyrido[1,2-a]pyrimidine derivative.
Experimental Protocol:
A mixture of 2-aminopyridine (1 equivalent) and α-acetyl-γ-butyrolactone (1 equivalent) is heated, and the resulting intermediate is cyclized using either phosphorus oxychloride or sodium ethoxide in ethanol to furnish the pyrido[1,2-a]pyrimidine product.[1]
Alternative Methods for Pyrido[1,2-a]pyrimidine Synthesis
To provide a comprehensive overview, two alternative methods for the synthesis of the pyrido[1,2-a]pyrimidine scaffold are presented below, offering different approaches in terms of reagents, reaction conditions, and efficiency.
Alternative Method 1: Three-Component Reaction
A facile one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester provides a straightforward route to substituted pyrido[1,2-a]pyrimidines.[2]
Alternative Method 2: Domino Reaction of 2-Aminopyridines with Michael Acceptors
A domino strategy involving the aza-Michael addition of 2-aminopyridines to various Michael acceptors, followed by intramolecular cyclization, offers an efficient synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.[3]
Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators for the synthesis of pyrido[1,2-a]pyrimidine derivatives using the methods described above.
| Method | Key Reagents | Catalyst/Solvent | Temperature | Reaction Time | Yield |
| Condensation (using 2-Aminopyridine) | 2-Aminopyridine, α-acetyl-γ-butyrolactone | POCl₃ or NaOEt/EtOH | Reflux | Not Specified | Good |
| Three-Component Reaction | Aroylacetonitrile, 2-Aminopyridine, Orthoester | None (neat) or Conc. HCl for cyclization | 80 °C | 2 hours (initial), Not Specified (cyclization) | 60-89% |
| Domino Reaction | 2-Aminopyridine, Acrylate/Baylis-Hillman adduct | Hexafluoroisopropanol | Not Specified | Not Specified | Up to 95% |
Experimental Workflow
The general workflow for the synthesis and characterization of these heterocyclic compounds is outlined below.
Caption: General experimental workflow for synthesis and characterization.
Detailed Experimental Protocols
Synthesis of Pyrido[1,2-a]pyrimidines via Condensation [1]
-
A mixture of the appropriate 2-aminopyridine (0.01 mol) and α-acetyl-γ-butyrolactone (0.01 mol) is heated in an oil bath.
-
The resulting intermediate is cooled and then treated with phosphorus oxychloride (5 mL).
-
The reaction mixture is heated under reflux for the specified time.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure product.
Synthesis of Pyrido[1,2-a]pyrimidines via Three-Component Reaction [2]
-
A mixture of p-substituted benzoylacetonitrile (0.01 mol), 2-aminopyridine (0.01 mol), and trimethylorthoformate (0.012 mol) is heated at 80 °C in an oil bath for 2 hours.
-
The separated solid intermediate is stirred in petroleum ether (30 mL) and filtered.
-
The intermediate is then cyclized in the presence of concentrated hydrochloric acid.
-
The reaction mixture is neutralized, and the product is isolated by filtration and recrystallized.
Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-ones via Domino Reaction [3]
-
To a solution of the 2-aminopyridine (1 mmol) in hexafluoroisopropanol (HFIP), the corresponding Michael acceptor (1.2 mmol) is added.
-
The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pyrido[1,2-a]pyrimidines, leveraging a classical condensation approach. However, for researchers seeking higher efficiency and operational simplicity, modern multicomponent and domino reaction strategies present compelling alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired throughput. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of 2-Allylaminopyridine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Allylaminopyridine was publicly available at the time of this writing. The following disposal procedures are based on the safety data for the structurally related compound, 2-Aminopyridine, and general principles of hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance on the proper disposal of this specific chemical.
The proper and safe disposal of this compound is crucial to protect personnel and the environment. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final collection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to strict safety protocols is paramount due to the potential hazards associated with aminopyridine compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound waste, including empty containers, contaminated labware (pipette tips, vials, etc.), and any unused product, should be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant"). Based on the data for 2-Aminopyridine, it is toxic if swallowed or in contact with skin and causes skin and eye irritation.[1]
-
Accumulation start date.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
-
Hazard and Exposure Data (Based on 2-Aminopyridine)
The following table summarizes key quantitative data for the related compound, 2-Aminopyridine, to provide an understanding of its potential hazards.
| Property | Value | Source |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1][2] |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin. | [2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | [1] |
| Hazardous to the Aquatic Environment - Chronic Hazard (Category 4) | May cause long lasting harmful effects to aquatic life. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

